molecular formula C6H13NO2 B2799147 (S)-(4-Methylmorpholin-3-yl)methanol CAS No. 1620510-50-0

(S)-(4-Methylmorpholin-3-yl)methanol

Cat. No.: B2799147
CAS No.: 1620510-50-0
M. Wt: 131.175
InChI Key: WXGKNIRSXCAEEP-LURJTMIESA-N
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Description

(S)-(4-Methylmorpholin-3-yl)methanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.175. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-4-methylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKNIRSXCAEEP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620510-50-0
Record name (S)-4-METHYL-3-(HYDROXYMETHYL)MORPHOLINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Engineering Kinase Selectivity: The Role of (S)-(4-Methylmorpholin-3-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift towards precision oncology and targeted neurodegenerative therapies has driven the demand for highly specific, metabolically stable small-molecule inhibitors. Among the privileged scaffolds in medicinal chemistry, the morpholine ring stands out for its favorable pharmacokinetic properties. Specifically, (S)-(4-Methylmorpholin-3-yl)methanol has emerged as a critical chiral building block. This technical guide details the compound's physicochemical profile, its mechanistic rationale in kinase inhibitor design, and a self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Accurate molecular characterization is the first step in robust drug development. The quantitative data for this compound is summarized below (1[1]):

PropertyValue
IUPAC Name [(3S)-4-methylmorpholin-3-yl]methanol
CAS Number 1620510-50-0
Molecular Weight 131.17 g/mol
Chemical Formula C₆H₁₃NO₂
Stereochemistry (S)-enantiomer
Role in Synthesis Chiral Nucleophile / Hinge-Binding Motif

Structural Rationale & Causality in Drug Design

The selection of this compound as a precursor is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements. Its architecture provides three distinct functional advantages:

  • The Morpholine Hinge-Binder: Morpholine rings are ubiquitous in kinase inhibitor design. The ethereal oxygen acts as a potent hydrogen bond acceptor, interacting directly with the ATP-binding pocket's hinge region in kinases such as PI3K, mTOR, and mutant EGFR (2[2]).

  • The (S)-Hydroxymethyl Handle: The primary alcohol at the 3-position provides a highly reactive site for etherification. The (S)-enantiomeric configuration vectors the morpholine core into a precise 3D spatial orientation. This chirality maximizes favorable interactions with the kinase gatekeeper residue while preventing steric clashes that would otherwise reduce binding affinity.

  • The N-Methylation: Unsubstituted morpholines act as hydrogen bond donors, which can lead to off-target binding or poor membrane permeability. The N-methyl group conformationally locks the ring and eliminates this H-bond donor capacity, significantly enhancing the molecule's metabolic stability against CYP450-mediated oxidative degradation.

Pathway Integration & Target Modulation

When integrated into a larger heteroaromatic core (such as a triazine or pyrrolopyridine), the resulting molecule acts as a competitive inhibitor within critical oncogenic signaling cascades.

Kinase_Inhibition Ligand Growth Factor (e.g., EGF) Receptor Mutant EGFR / RTK Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Drives Inhibitor This compound Derived Inhibitor Inhibitor->Receptor Blocks ATP Pocket Inhibitor->PI3K Hinge Binding

Fig 1: Kinase pathway inhibition via morpholine-derived small molecules.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

To demonstrate the practical application of this building block, the following protocol details its integration via an SNAr etherification workflow to synthesize precursors for EGFR exon 20 insertion mutant inhibitors (3[3]).

Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
This compound131.171.01.00 g (7.62 mmol)Chiral Nucleophile
3-chloropyridine-4-carbonitrile138.551.01.06 g (7.62 mmol)Electrophilic Core
Sodium Hydride (60% dispersion)24.001.2366 mg (9.15 mmol)Base
Tetrahydrofuran (THF)72.11Solvent30 mL totalAprotic Medium
Step-by-Step Methodology & Causality
  • Alkoxide Formation (0°C): Dissolve 1.00 g of this compound in 20 mL of anhydrous THF under an inert nitrogen atmosphere. Cool the system to 0°C using an ice bath.

    • Causality: THF provides an aprotic environment that stabilizes the resulting alkoxide ion without competing for the base. Cooling to 0°C strictly controls the exothermic evolution of hydrogen gas upon the addition of Sodium Hydride.

  • Deprotonation: Slowly add 366 mg of NaH (60% dispersion in mineral oil) in portions. Stir the mixture for 3 hours while allowing it to gradually warm to room temperature (RT).

    • Causality: The strong base quantitatively deprotonates the primary alcohol. The extended 3-hour stirring ensures complete conversion to the highly nucleophilic alkoxide before introducing the electrophile, preventing unreacted starting material from complicating downstream purification.

  • Electrophilic Addition: Dissolve 1.06 g of 3-chloropyridine-4-carbonitrile in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing unwanted side reactions such as polymerization or attack at secondary electrophilic sites on the pyridine ring.

  • Reaction Monitoring & Quenching: Monitor the reaction progress via LC-MS or TLC. Upon complete consumption of the starting materials, quench the reaction with a slow addition of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes any residual NaH and protonates any unreacted alkoxide. Unlike pure water, it acts as a buffer, preventing a severe exotherm or unwanted hydrolysis of the newly formed ether linkage.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: EtOAc selectively partitions the organic product from the aqueous salts. Drying over Na₂SO₄ removes residual water, which is a critical self-validating step before subjecting the crude product to silica gel chromatography or preparative HPLC.

References

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition Source: PubMed (NIH) URL:[Link]

  • WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds Source: Google Patents URL

Sources

The Strategic Role of (S)-(4-Methylmorpholin-3-yl)methanol as a Privileged Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring has transcended its origins as a simple heterocyclic solvent to become a "privileged pharmacophore". Its unique physicochemical properties, metabolic stability, and synthetic accessibility make it a cornerstone in the design of therapeutic agents. Among its derivatives, (S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0) stands out as a highly specialized, bifunctional chiral building block. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic applications in target-directed drug design, and field-proven synthetic workflows.

Structural & Physicochemical Rationale: The "Why"

The transition from a basic morpholine scaffold to this compound introduces three critical vectors of control for drug developers:

  • The Morpholine Core (Hinge-Binding): The six-membered saturated heterocycle provides an optimal balance of lipophilicity and aqueous solubility. Crucially, the ether oxygen acts as a resilient hydrogen bond acceptor, a feature heavily exploited in kinase inhibitor design[1].

  • N-Methylation (Physicochemical Tuning): Alkylating the secondary amine to a tertiary amine (N-methyl) eliminates a hydrogen bond donor. This modification enhances membrane permeability and fine-tunes the basicity (pKa) of the nitrogen, ensuring optimal partial protonation at physiological pH, which is vital for blood-brain barrier (BBB) penetration in neurodegenerative targets[2].

  • C3-Hydroxymethyl Vector & (S)-Chirality: The primary alcohol serves as a versatile synthetic handle for etherification, esterification, or oxidation. The strict (S)-stereochemistry ensures that any appended functional group is projected into a precise spatial quadrant. In biological systems, this spatial vectoring dictates receptor fit and prevents off-target toxicity[3].

Quantitative Data: Physicochemical Profiling

The following table summarizes the causal impact of these structural modifications on key drug-likeness parameters.

PropertyMorpholine(S)-3-HydroxymethylmorpholineThis compound
Molecular Weight 87.12 g/mol 117.15 g/mol [4]131.17 g/mol
LogP (Estimated) -0.86-0.95-0.45
pKa (Conjugate Acid) ~8.3~8.0~7.6
Chiral Centers 01 (C3 position)1 (C3 position)
H-Bond Donors 121
H-Bond Acceptors 233
Primary Utility Generic scaffoldIntermediate building blockAdvanced privileged pharmacophore

Mechanistic Applications in Target-Directed Drug Design

ATP-Competitive Kinase Inhibitors

Kinase dysregulation is a primary driver of oncogenesis. To date, numerous ATP-competitive kinase inhibitors bearing heterocyclic scaffolds have been approved for tumor treatment[5]. The morpholine nitrogen and oxygen frequently engage in hydrogen bonding with the backbone amides of the kinase hinge region. By utilizing this compound, medicinal chemists can vector substituents off the C3 position directly into the ATP-binding pocket's hydrophobic regions, significantly enhancing isoform selectivity (e.g., distinguishing between PI3K isoforms or mutant EGFR).

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (H-Bond Donor/Acceptor) Pocket Hydrophobic Pocket (Selectivity Filter) Scaffold This compound Scaffold->Hinge O-Atom H-Bonding Vector C3-Hydroxymethyl Functionalization Scaffold->Vector Chiral Extension Vector->Pocket Steric/Hydrophobic Fit

Fig 1. Binding dynamics of the chiral morpholine scaffold within a kinase ATP pocket.

GPCR Antagonism: Dopamine D4 Receptors

The dopamine D4 receptor (D4R) is a critical target for pharmacological intervention in schizophrenia and substance abuse[3]. Research has identified the chiral morpholine scaffold as a potent and highly selective D4R antagonist framework (e.g., the ML398 probe)[6]. Replacing standard linkers with a hydroxymethyl group allows for significant diversification of the molecule[3]. The (S)-enantiomer is strictly required; the spatial orientation of the alkoxymethyl extension is the primary driver for selectivity against other dopamine receptors (D1, D2L, D2S, D3, and D5)[3].

Neurodegenerative Therapeutics

Morpholine-based compounds exhibit unique structural properties that make them highly effective against neurodegenerative pathologies[2]. The scaffold interacts with key enzymes involved in Alzheimer's and Parkinson's, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[2]. Substituting standard pyrrolidine or piperidine rings with a morpholine derivative often results in a notable increase in target inhibition due to optimized hydrogen bonding and metabolic stability[2].

Experimental Workflows & Self-Validating Protocols

To leverage this compound effectively, synthetic protocols must preserve the integrity of the C3 chiral center. Below are two field-proven, self-validating methodologies for functionalizing this building block.

G Start This compound (Chiral Building Block) Mitsunobu Mitsunobu Reaction (Ar-OH, PPh3, DIAD) Start->Mitsunobu Etherification Oxidation Swern Oxidation (Oxalyl Chloride, DMSO) Start->Oxidation Mild Oxidation Ether Chiral Aryl Ether (GPCR Antagonist Precursor) Mitsunobu->Ether Stereocenter Preserved Aldehyde Chiral Morpholine Aldehyde (Reactive Intermediate) Oxidation->Aldehyde Prevents Racemization Amine Reductive Amination (Kinase Inhibitor Precursor) Aldehyde->Amine R-NH2, NaBH(OAc)3

Fig 2. Divergent synthetic workflows for functionalizing the C3-hydroxymethyl group.

Protocol A: Mitsunobu Etherification for GPCR Ligands

Causality: The Mitsunobu reaction is selected because it allows the etherification of the primary alcohol with diverse phenolic compounds under mild, neutral-to-slightly-acidic conditions. This prevents the base-catalyzed epimerization (racemization) of the adjacent C3 chiral center, ensuring the final GPCR ligand retains its (S)-configuration.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) and the target phenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Activation: Add Triphenylphosphine (PPh3) (1.2 eq) to the stirring solution and cool the reaction vessel to 0 °C using an ice bath.

  • Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting mass (m/z 132.1 for [M+H]+) is entirely consumed, and the corresponding mass of the chiral aryl ether appears.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Swern Oxidation to Chiral Aldehyde

Causality: Harsh oxidants (like KMnO4 or Jones reagent) will over-oxidize the primary alcohol to a carboxylic acid or cause ring-opening. Swern oxidation strictly halts at the aldehyde stage without requiring high temperatures, thereby maintaining the chiral integrity at C3. This aldehyde is a highly reactive electrophile for subsequent reductive amination.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve Oxalyl chloride (1.5 eq) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activation: Carefully add anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Oxidation: Add a solution of this compound (1.0 eq) in DCM dropwise. Stir at -78 °C for 45 minutes.

  • Termination: Add Triethylamine (Et3N) (5.0 eq) dropwise to facilitate the elimination step. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate. Stain with KMnO4. The disappearance of the strongly staining alcohol spot and the appearance of a fast-moving, UV-active (if conjugated) or weakly staining aldehyde spot validates the conversion.

  • Immediate Utilization: Quench with water, extract with DCM, and concentrate under reduced pressure at low temperature (<25 °C). Critical Insight: The resulting chiral morpholine aldehyde is prone to epimerization and should be used immediately in the next step (e.g., reductive amination with NaBH(OAc)3) without extensive column chromatography.

References

  • Title: 4-methylmorpholin | Sigma-Aldrich. Source: sigmaaldrich.com. URL: Link

  • Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Source: benchchem.com. URL: Link

  • [5] Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Source: nih.gov. URL: 5

  • [6] Title: Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. Source: nih.gov. URL: 6

  • [3] Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Source: nih.gov. URL: 3

  • [2] Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: tandfonline.com. URL: 2

  • [4] Title: Buy (S)-morpholin-3-ylmethanol | 211053-50-8. Source: smolecule.com. URL: 4

Sources

Solubility profile of (S)-(4-Methylmorpholin-3-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-(4-Methylmorpholin-3-yl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. It governs the ease of synthesis, purification, crystallization, and ultimately, the formulation of the final dosage form. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a chiral morpholine derivative of interest in medicinal chemistry. Due to the current absence of specific public solubility data for this compound[1], this document emphasizes a robust, first-principles approach. It combines theoretical considerations based on molecular structure with a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind establishing a reliable solubility profile, grounded in the principles of Good Laboratory Practices (GLP)[2][3].

Introduction: The Significance of this compound and Its Solubility

This compound is a chiral building block featuring a morpholine ring, a tertiary amine, and a primary alcohol. Such structures are of significant interest in medicinal chemistry due to their potential for diverse biological activities[4]. The specific stereochemistry of the (S)-enantiomer can be crucial for its pharmacological effect, often exhibiting a higher binding affinity to biological targets compared to its (R)-counterpart[4].

A comprehensive understanding of its solubility in a range of organic solvents is paramount for several key stages of drug development:

  • Process Chemistry: Solvent selection for synthesis and purification is dictated by the solubility of the API and its intermediates. Poor solubility can lead to low reaction yields and complex purification procedures.

  • Crystallization: The choice of solvent system is critical for controlling the crystallization process, which in turn affects the crystal form (polymorphism), purity, and handling properties of the API.

  • Formulation Development: For liquid dosage forms, the solubility in pharmaceutically acceptable solvents is a primary consideration. Even for solid dosage forms, understanding solubility is key to predicting dissolution behavior.

  • Preclinical Studies: In early-stage in vitro and in vivo studies, the compound is often first dissolved in a suitable solvent, making solubility data essential for preparing appropriate stock solutions[5].

Given the molecular structure of this compound, we can anticipate its general solubility behavior based on the "like dissolves like" principle[6]. The presence of a hydroxyl group and the oxygen and nitrogen heteroatoms in the morpholine ring allows for hydrogen bonding, suggesting good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents. The small alkyl group (methyl) is unlikely to impart significant nonpolar character.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key structural features of this compound influencing its solubility are:

  • Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the morpholine ring are hydrogen bond acceptors.

  • Polarity: The presence of multiple heteroatoms and the hydroxyl group makes the molecule polar.

Based on these features, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, which can participate in hydrogen bonding as both donors and acceptors.

  • Good to Moderate Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate. These solvents can act as hydrogen bond acceptors.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method [7][8]. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant. This protocol is designed to be compliant with Good Laboratory Practices (GLP), ensuring data integrity and reproducibility[2][3].

Materials and Reagents
  • This compound (solid, of known purity)

  • Selected organic solvents (HPLC grade or higher)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)[9]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)[10]

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using Graphviz, outlines the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solid This compound prep2 Add known volume of organic solvent prep1->prep2 In triplicate equil Agitate on orbital shaker (e.g., 24-48h at 25°C) prep2->equil sample1 Allow to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute filtrate sample3->sample4 hplc Analyze by validated HPLC method sample4->hplc quant Calculate concentration using calibration curve hplc->quant

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Preparation: For each solvent to be tested, prepare three replicate samples. Accurately weigh an amount of this compound into a glass vial that is in excess of its expected solubility. A preliminary test with a small amount of substance can help estimate the required excess[8].

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached[7][11]. The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus[7].

Part B: Sampling and Analysis

  • Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate any binding sites on the filter membrane. Filter the remaining supernatant into a clean vial[9]. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound[12][13]. A typical HPLC method would involve a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid if needed)[9].

Part C: Data Quantification and Reporting

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

  • Calculation: Use the calibration curve to determine the concentration of the diluted samples. Back-calculate the original concentration in the undiluted, saturated solution, taking the dilution factor into account.

  • Reporting: Report the average solubility and standard deviation for the three replicates in each solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table. This allows for easy comparison across different solvents.

Table 1: Exemplar Solubility Profile of this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Isopropanol[Experimental Value][Calculated Value]
Polar Aprotic Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Nonpolar Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]

Interpretation of Results:

  • High solubility in alcohols would confirm the dominant role of hydrogen bonding in the dissolution process and would suggest these as good solvents for synthesis and purification.

  • Moderate solubility in polar aprotic solvents would provide alternative solvent systems, which might be advantageous for controlling crystal morphology or for specific reaction conditions.

  • Low solubility in nonpolar solvents would be expected and could be exploited for antisolvent crystallization processes, where a nonpolar solvent is added to a solution of the compound in a polar solvent to induce precipitation.

Conclusion

Determining the solubility profile of a new chemical entity like this compound is a foundational step in its development pathway. While no specific data is currently published, a systematic approach combining theoretical understanding with a robust experimental protocol, such as the shake-flask method coupled with HPLC analysis, can generate the high-quality, reliable data required by researchers, process chemists, and formulation scientists. Adherence to GLP principles throughout the process ensures that the data is trustworthy and can confidently guide subsequent development decisions, ultimately accelerating the transition of a promising molecule from the laboratory to the clinic.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Solubility of Things. (n.d.). Introduction to Good Laboratory Practices (GLP).
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine.
  • Course Hero. (2023). Solubility of Organic Compounds.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • Smolecule. (2023). Buy (S)-morpholin-3-ylmethanol | 211053-50-8.
  • Millipore. (n.d.). MultiScreen Solubility Filter Plate.
  • MilliporeSigma. (n.d.). (R)-(4-Methylmorpholin-3-yl)methanol | 1620510-51-1.
  • World Health Organization (WHO). (2019). Annex 4.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • PubChem. (n.d.). [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride.
  • National Institutes of Health (NIH). (n.d.). (Morpholin-3-yl)methanol.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Timberlake, K. C. (2016). General, Organic, and Biological Chemistry: Structures of Life (5th ed.).
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Phenomenex. (n.d.). HPLC Testing Procedure.
  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.
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The Ascendance of a Privileged Scaffold: A Technical Guide to the History, Synthesis, and Application of Methylmorpholin-3-yl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Drug Hunter: In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the pantheon of heterocyclic scaffolds, the morpholine moiety has long been revered for its ability to enhance aqueous solubility, metabolic stability, and target engagement.[1] This technical guide delves into a specific, stereochemically defined morpholine derivative that has garnered significant attention in recent drug discovery programs: the methylmorpholin-3-yl methanol scaffold. Through a detailed exploration of its historical context, synthetic evolution, and prominent applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged core.

Unveiling the Core: Discovery and Historical Perspective

The journey of the methylmorpholin-3-yl methanol scaffold is intrinsically linked to the broader exploration of chiral morpholine derivatives in medicinal chemistry.[2] While the precise moment of its first synthesis is not prominently documented in seminal literature, its emergence as a key pharmacophoric element can be traced through the development of highly selective kinase inhibitors.

A pivotal moment in the history of this scaffold arrived with the discovery of AZ20, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[3] The disclosure of AZ20 highlighted the crucial role of the (3R)-3-methylmorpholin-4-yl moiety in achieving high affinity and selectivity for the ATR kinase. This discovery served as a significant validation of the scaffold's potential and spurred further interest in its application.

Prior to its celebrated role in ATR inhibitors, the fundamental components of the scaffold, namely chiral 3-hydroxymethylmorpholine and its N-alkylated derivatives, were accessible through various synthetic strategies, often originating from the chiral pool of amino acids.[4][5][6] These early synthetic efforts, while not necessarily targeting the specific (3R)-4-methylmorpholin-3-yl methanol, laid the essential groundwork for its eventual utilization in sophisticated drug design programs. The ability to control the stereochemistry at the C3 position of the morpholine ring was a critical enabling factor in unlocking the full potential of this scaffold.[7]

Constructing the Core: Synthetic Methodologies

The synthesis of the methylmorpholin-3-yl methanol scaffold, particularly in its enantiomerically pure form, requires a strategic approach to control stereochemistry. The primary methods can be broadly categorized into chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis

A common and efficient strategy for obtaining the chiral core of the scaffold is to utilize readily available, enantiomerically pure starting materials from the chiral pool. Amino acids, with their inherent chirality, serve as excellent precursors.[4][5][6] For instance, the synthesis of the (R)-enantiomer can be envisioned starting from a D-amino acid.

Conceptual Synthetic Workflow from Chiral Pool:

D-Amino Acid D-Amino Acid Chiral Amino Alcohol Chiral Amino Alcohol D-Amino Acid->Chiral Amino Alcohol Reduction N-Protected Amino Alcohol N-Protected Amino Alcohol Chiral Amino Alcohol->N-Protected Amino Alcohol Cyclization Precursor Cyclization Precursor N-Protected Amino Alcohol->Cyclization Precursor Introduction of 2-carbon linker (R)-morpholin-3-yl)methanol (R)-morpholin-3-yl)methanol Cyclization Precursor->(R)-morpholin-3-yl)methanol Intramolecular Cyclization (R)-(4-methylmorpholin-3-yl)methanol (R)-(4-methylmorpholin-3-yl)methanol (R)-morpholin-3-yl)methanol->(R)-(4-methylmorpholin-3-yl)methanol N-Methylation

Caption: Chiral pool synthesis of (R)-(4-methylmorpholin-3-yl)methanol.

Asymmetric Synthesis

Asymmetric synthesis offers a powerful alternative for constructing the chiral morpholine ring system from achiral starting materials. This approach often involves the use of chiral catalysts or auxiliaries to induce stereoselectivity.[2]

Key Synthetic Step: N-Methylation

A crucial step in the synthesis of the final scaffold is the N-methylation of the morpholin-3-yl methanol intermediate. Various methods can be employed for this transformation, including reductive amination with formaldehyde or the use of methylating agents like methyl iodide or dimethyl sulfate.[8][9] The choice of method often depends on the scale of the synthesis and the presence of other functional groups in the molecule.

Detailed Experimental Protocol: N-Methylation of (R)-morpholin-3-yl)methanol (Illustrative)

Disclaimer: This is a representative protocol and may require optimization.

  • Reaction Setup: To a solution of (R)-morpholin-3-yl)methanol (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 eq, as a 37% aqueous solution).

  • Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-(4-methylmorpholin-3-yl)methanol.

The Scaffold in Action: A Case Study of the ATR Inhibitor AZ20

The significance of the (3R)-3-methylmorpholin-4-yl methanol scaffold is powerfully illustrated by its incorporation into the potent and selective ATR kinase inhibitor, AZ20.[3] ATR is a key regulator of the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy.[1][2][3][10][11][12]

The ATR-Chk1 Signaling Pathway

The ATR-Chk1 pathway is a critical signaling cascade that is activated in response to DNA single-strand breaks and replication stress.[1][3] Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1), leading to cell cycle arrest and allowing time for DNA repair.[1][3][13][14]

cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling DNA Damage DNA Damage RPA-ssDNA RPA-ssDNA DNA Damage->RPA-ssDNA ATR ATR ATRIP ATRIP ATR->ATRIP Chk1 Chk1 ATR->Chk1 phosphorylates RPA-ssDNA->ATR recruits Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis Chk1->Apoptosis AZ20 AZ20 AZ20->ATR inhibits

Caption: Simplified ATR-Chk1 signaling pathway and the inhibitory action of AZ20.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies on AZ20 and its analogs have provided valuable insights into the role of the methylmorpholin-3-yl methanol scaffold.[3] These studies have demonstrated that the (3R)-stereochemistry is crucial for potent ATR inhibition. The methyl group at the 3-position and the N-methyl group are thought to optimize the conformation of the morpholine ring, allowing for favorable interactions within the ATP-binding pocket of the ATR kinase.

Compound/AnalogModificationATR IC50 (nM)[3]
AZ20 (3R)-3-methylmorpholin-4-yl5
Analog 1(3S)-3-methylmorpholin-4-yl>1000
Analog 2Unsubstituted morpholin-4-yl50
Analog 3N-ethylmorpholin-3-yl25

Table 1: Illustrative SAR data for AZ20 analogs highlighting the importance of the (3R)-3-methylmorpholin-4-yl scaffold.

Physicochemical Properties and Drug-like Attributes

The methylmorpholin-3-yl methanol scaffold imparts several desirable physicochemical properties that contribute to its "privileged" status in drug discovery. The morpholine ring, with its ether oxygen and tertiary amine, enhances aqueous solubility and can act as a hydrogen bond acceptor. The N-methyl group can influence the pKa of the nitrogen, affecting its charge state at physiological pH.

PropertyValue
Molecular Weight 131.17 g/mol [15]
logP (predicted) -0.7 to -1.0
pKa (predicted) ~7.5 - 8.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Table 2: Calculated physicochemical properties of (4-methylmorpholin-3-yl)methanol.

Future Directions and Conclusion

The methylmorpholin-3-yl methanol scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its successful application in the development of the potent ATR inhibitor AZ20 has showcased its potential to deliver highly selective and efficacious drug candidates.[3] Future research will likely focus on several key areas:

  • Exploration in New Target Classes: The favorable properties of this scaffold make it an attractive candidate for incorporation into inhibitors of other kinase targets and beyond.

  • Development of Novel Synthetic Routes: The development of more efficient and scalable stereoselective syntheses will be crucial for the widespread adoption of this scaffold.

  • Further SAR Elucidation: Deeper exploration of the structure-activity relationships around the morpholine core will undoubtedly lead to the discovery of even more potent and selective compounds.

References

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Technical Whitepaper: Safety, Toxicity, and Handling Protocols for (S)-(4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(4-Methylmorpholin-3-yl)methanol is a highly valued chiral building block frequently utilized in asymmetric synthesis and pharmaceutical drug development. Due to the presence of a tertiary amine within a morpholine ring, this compound presents specific physicochemical and toxicological challenges. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, elucidates the mechanistic causality behind its toxicity, and provides field-proven, self-validating laboratory workflows to ensure maximum safety and experimental integrity.

Chemical Identity & Structural Significance

This compound features a saturated heterocyclic morpholine ring with an N-methyl substitution and a hydroxymethyl group at the chiral C3 position. The stereochemistry is critical for target binding in drug discovery, but the core morpholine scaffold dictates its handling requirements. The specific CAS number for the (S)-enantiomer is 1620510-50-0[1], while the unspecified or racemic form is often cataloged under 1159598-86-3[2].

Table 1: Physicochemical & Identification Properties
PropertyValue
Chemical Name This compound
CAS Number 1620510-50-0 (S-isomer) / 1159598-86-3 (Unspecified)
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Purity ≥ 95-97% (Typical commercial grade)
Physical State Colorless to yellow liquid/oil
Storage Temperature 2-8°C, Inert atmosphere

Toxicological Profile & Mechanistic Causality

Understanding the why behind a chemical's toxicity is paramount for effective risk mitigation. Based on global harmonized system (GHS) data for this compound and its stereoisomers[3][4], the primary hazards are driven by the molecule's basicity and metabolic fate.

  • Corrosivity and Irritation (H314, H315, H319): The compound is classified as causing severe skin burns and eye damage[5], alongside general skin/eye irritation[3]. Causality: The tertiary amine in the morpholine ring acts as a moderate base (pKa ~7.5–8.5). Upon contact with physiological moisture (e.g., ocular fluid, sweat), it induces localized alkaline hydrolysis. This disrupts lipid bilayers via the saponification of fatty acids, leading to rapid cellular lysis and deep tissue damage.

  • Respiratory Toxicity (H335): May cause respiratory irritation[3]. Causality: The compound's vapor pressure allows for aerosolization. Inhalation of these basic aerosols directly irritates the mucosal linings of the respiratory tract.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects[4]. Causality: Morpholine rings are notoriously resistant to rapid biodegradation in aquatic environments, leading to prolonged ecological exposure.

Metabolic Toxicity Pathway

In in vitro or in vivo models, N-methyl morpholines undergo specific hepatic metabolism. CYP450-mediated N-demethylation can release trace amounts of formaldehyde—a highly reactive electrophile that cross-links proteins and DNA, inducing severe oxidative stress.

MetabolismToxicity A This compound B Hepatic CYP450 Metabolism A->B Absorption C N-Demethylation B->C CYP3A4/2D6 D N-Oxidation B->D FMO Enzymes E Formaldehyde (Reactive) C->E Cleavage F (S)-Morpholin-3-ylmethanol C->F Sec-Amine G N-Oxide Metabolite D->G Detoxification H Oxidative Stress & Adducts E->H Toxicity I Renal/Hepatic Clearance F->I Phase II G->I Excretion

Metabolic pathways and potential toxicity mechanisms of this compound.

Comprehensive Safety Data Sheet (SDS) Guidelines

To counteract the hazards identified above, the following PPE and handling protocols are strictly required:

  • Engineering Controls: All manipulations must be performed in a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of basic aerosols (H335).

  • Eye Protection: Tightly fitting safety goggles or a full-face shield. Standard safety glasses are insufficient due to the risk of permanent corneal damage (H314).

  • Skin Protection: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 minutes). Double-gloving is recommended during stock solution preparation.

  • Storage: Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[6]. Oxygen exposure can lead to the slow formation of N-oxide impurities, which alters the compound's reactivity and toxicity profile.

Validated Experimental Workflows

The following protocols are designed as self-validating systems , ensuring that experimental integrity is maintained through built-in quality control checks.

Protocol A: Safe Preparation of Standardized Stock Solutions

Objective: To prepare a stable 100 mM master stock while preventing moisture degradation and N-oxide formation.

  • Step 1: Transfer the sealed reagent vial from 4°C storage to a desiccator. Allow it to equilibrate to room temperature for 30 minutes to prevent hygroscopic moisture condensation upon opening.

  • Step 2: Inside a certified fume hood, place an anti-static weigh boat on an analytical balance. Carefully weigh exactly 13.12 mg of this compound.

  • Step 3: Transfer the compound to a sterile 2.0 mL amber glass vial. Add 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Step 4: Vortex the solution for 30 seconds, followed by water-bath sonication for 2 minutes to ensure complete dissolution.

  • Step 5: Aliquot the master stock into 50 µL single-use amber vials. Purge the headspace of each vial with Argon gas before sealing to prevent oxidative degradation. Store at -20°C.

  • Step 6 (Validation Check): Dilute a 1 µL aliquot to 1 µM in Acetonitrile/Water (50:50). Inject into an LC-MS system to confirm a single peak corresponding to the[M+H]+ ion (m/z 132.1), verifying purity and ruling out degradation prior to downstream use.

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: To assess the cellular toxicity of the compound, specifically monitoring for oxidative stress induced by morpholine metabolism.

  • Step 1: Seed HepG2 cells (chosen for their basal CYP450 metabolic activity) in a 96-well tissue culture plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Prepare working concentrations (0.1, 1, 10, 50, 100 µM) by serially diluting the DMSO master stock into complete DMEM media. Ensure the final DMSO concentration in all wells is ≤0.1% to eliminate solvent-induced toxicity.

  • Step 3: Aspirate the old media. Add 100 µL of the compound dilutions to the respective wells (n=6 replicates per concentration). Include a vehicle control (0.1% DMSO) and a positive control (100 µM Doxorubicin).

  • Step 4: Incubate the treated cells for 48 hours.

  • Step 5: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours to allow viable cells to reduce the tetrazolium dye to formazan.

  • Step 6: Carefully aspirate the media. Dissolve the intracellular formazan crystals by adding 150 µL of acidified isopropanol (0.1 N HCl in isopropanol) to each well.

  • Step 7: Measure the absorbance at 570 nm using a microplate reader, with background subtraction at 650 nm.

  • Step 8 (Validation Check): Calculate cell viability relative to the vehicle control. The assay is only deemed valid if the vehicle control exhibits >95% viability compared to untreated cells, and the positive control shows >80% cell death.

References

1.[2] Title: 1159598-86-3 | (4-Methylmorpholin-3-yl)methanol Source: Synthonix URL: 2.[3] Title: [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 Source: National Institutes of Health (PubChem) URL: 3.[4] Title: Substance Information - (4-Methylmorpholin-3-yl)methanol Source: ECHA - European Union URL: 4.[1] Title: (S)-4-METHYL-3-(HYDROXYMETHYL)MORPHOLINE (CAS 1620510-50-0) Source: Fluorochem URL: 5.[6] Title: (R)-(4-Methylmorpholin-3-yl)methanol | 1620510-51-1 Source: Sigma-Aldrich URL: 6. Title: (R)-(4-Methylmorpholin-3-yl)methanol | 1620510-51-1 Safety Information Source: Sigma-Aldrich URL: 7.[5] Title: 1620510-51-1 | (R)-(4-Methylmorpholin-3-yl)methanol | Chiral Building Blocks Source: Ambeed URL:

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Methodological & Application

Application Note: Functionalization of the Hydroxyl Group in (S)-(4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

Chiral morpholine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target affinity (e.g., in kinase and GPCR inhibitors). Specifically, (S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0)[1] presents a uniquely versatile building block. It features a basic tertiary amine (N-methyl) and a primary hydroxyl group (–CH₂OH) attached to a stereodefined C3 center.

The racemic precursor is typically synthesized via the reductive amination of morpholin-3-ylmethanol with formaldehyde and a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[2]. Functionalizing the primary hydroxyl group of the enantiopure (S)-isomer allows medicinal chemists to append diverse pharmacophores. However, the presence of the basic tertiary amine dictates careful selection of reaction conditions to avoid unwanted quaternization, salt formation, or epimerization of the C3 chiral center.

Mechanistic Grounding & Causality

The functionalization of the primary alcohol in this compound typically proceeds via three distinct mechanistic pathways. Because the primary alcohol is adjacent to a basic tertiary amine, pH management and reagent selection are critical to ensure a self-validating and high-yielding reaction system.

  • Alkoxide-Mediated Etherification (SNAr): The primary alcohol can be deprotonated using a strong, non-nucleophilic base like Sodium Hydride (NaH). The resulting alkoxide is a potent nucleophile capable of displacing halides on electron-deficient aromatic rings (e.g., chloropyridines)[3]. NaH is preferred over weaker bases (like K₂CO₃) because quantitative deprotonation prevents the tertiary amine from competing as a nucleophile.

  • Electrophilic Activation (Mesylation/Tosylation): Converting the hydroxyl group into a good leaving group (mesylate or tosylate) enables subsequent aliphatic nucleophilic substitution (SN2). Milder reagents like Methanesulfonyl chloride (MsCl) with Triethylamine (Et₃N) are chosen over harsh halogenating agents (like SOCl₂) to prevent the basic morpholine nitrogen from forming insoluble hydrochloride salts that crash out of solution.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. Mild oxidants like Dess-Martin Periodinane (DMP) or Swern conditions are necessary to avoid N-oxidation of the tertiary amine, which readily occurs with stronger oxidants (e.g., mCPBA or KMnO₄).

Pathways SM This compound (Primary Alcohol) Ether Aryl Ether Derivative (via SNAr) SM->Ether NaH, Ar-X, THF (Base-catalyzed) Mesylate Mesylate/Tosylate (Leaving Group) SM->Mesylate MsCl, Et3N, DCM (Activation) Aldehyde Aldehyde (via Swern/Dess-Martin) SM->Aldehyde DMP or Swern (Oxidation)

Fig 1: Primary functionalization pathways for this compound.

Experimental Protocols

Protocol A: Synthesis of Aryl Ethers via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the coupling of this compound with an electron-deficient aryl halide, adapted from validated patent literature[3].

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Aryl Halide (e.g., 3-chloropyridine-4-carbonitrile) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Add this compound (1.00 g, 7.62 mmol) and anhydrous THF (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (366 mg, 9.15 mmol, 60% purity) in portions[3]. Causality: Portion-wise addition at 0 °C safely controls the exothermic evolution of hydrogen gas.

  • Alkoxide Maturation: Remove the ice bath and stir the reaction mixture at room temperature (RT) for 3 hours[3]. Causality: This extended stirring ensures complete conversion to the alkoxide. Incomplete deprotonation leads to unreacted starting material, which severely complicates downstream chromatographic purification due to similar polarity profiles.

  • Electrophile Addition: Re-cool the mixture to 0 °C. Dissolve the aryl halide (e.g., 3-chloropyridine-4-carbonitrile, 1.06 g, 7.62 mmol) in anhydrous THF (10 mL) and add it dropwise to the alkoxide solution[3].

  • Reaction Monitoring: Allow the mixture to warm to RT and stir. Validate the reaction progress via LC-MS or TLC (Ninhydrin stain for the morpholine amine) until complete consumption of the starting material is observed (typically 4–12 hours).

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Causality: NH₄Cl provides a mild proton source to safely neutralize unreacted NaH without over-protonating the morpholine nitrogen. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: gradient of Dichloromethane/Methanol) to afford the pure aryl ether.

Workflow Step1 Step 1: Deprotonation Cool this compound in THF to 0 °C. Add NaH (60%). Step2 Step 2: Alkoxide Formation Stir for 3 hours at Room Temperature to ensure complete alkoxide generation. Step1->Step2 Step3 Step 3: Electrophile Addition Add Aryl Halide (e.g., 3-chloropyridine-4-carbonitrile) in THF to the mixture. Step2->Step3 Step4 Step 4: Reaction & Quench Stir until completion. Quench with sat. NH4Cl, extract with EtOAc. Step3->Step4 Step5 Step 5: Purification Silica gel chromatography or Prep-HPLC to isolate the pure ether. Step4->Step5

Fig 2: Step-by-step experimental workflow for the SNAr etherification process.

Protocol B: Activation via Mesylation (Preparation for SN2)

This protocol converts the hydroxyl group into a mesylate leaving group for subsequent displacement.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under N₂.

  • Add Triethylamine (Et₃N, 2.0 eq) and cool the mixture to 0 °C. Causality: Excess Et₃N acts as an acid scavenger, neutralizing the HCl byproduct and preventing the morpholine nitrogen from protonating and crashing out of the organic phase.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to maintain the internal temperature below 5 °C.

  • Stir at 0 °C for 1–2 hours. Monitor via TLC.

  • Quench with ice water, extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Critical Self-Validation Note: The resulting mesylate is highly prone to intramolecular cyclization (forming a reactive aziridinium intermediate) if left neat at room temperature. It must be validated rapidly via ¹H NMR and used immediately in the next synthetic step.

Quantitative Data Summary

Transformation TypeReagents / ConditionsTypical Yield RangeKey Analytical Marker (¹H NMR)Common Side Reactions
SNAr Etherification NaH, THF, Ar-X, 0 °C to RT65% – 85%Disappearance of –OH broad singlet (~4.5 ppm); Downfield shift of –CH₂O– protons.Unreacted starting material if deprotonation is incomplete.
Mesylation MsCl, Et₃N, DCM, 0 °C80% – 95%Appearance of sharp singlet (~3.0 ppm) for –OSO₂CH₃.Intramolecular cyclization (aziridinium formation) if warmed.
Oxidation (Aldehyde) Dess-Martin Periodinane, DCM50% – 70%Appearance of aldehyde proton (~9.5 – 10.0 ppm).N-oxidation if stronger oxidants (e.g., peroxides) are used.

References

1.[2] "4-Methyl-3-(hydroxyMethyl)Morpholine | 1159598-86-3" - ChemicalBook. Available at: 2.[1] "(S)-4-METHYL-3-(HYDROXYMETHYL)MORPHOLINE (CAS 1620510-50-0)" - Fluorochem. Available at: 3.[3] "WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds" - Google Patents. Available at:

Sources

Application Note: Scalable Preparation and Process Optimization of (S)-(4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0) has emerged as a privileged chiral building block in modern drug discovery. Its rigid morpholine scaffold, combined with a precisely oriented hydroxymethyl group, makes it an ideal hydrogen-bond donor/acceptor module for kinase inhibitors and receptor antagonists.

Recent high-profile applications include its integration into Wee1 kinase inhibitors for oncology (inducing mitotic catastrophe in DNA-damaged cancer cells)[1] and P2X7 receptor antagonists for neurodegenerative diseases [2]. As clinical demand for these pharmacophores increases, transitioning the synthesis of this compound from milligram-scale medicinal chemistry routes to kilogram-scale process chemistry is critical.

This application note details a highly scalable, atom-economical, and stereoretentive two-step synthesis starting from (S)-morpholine-3-carboxylic acid.

Strategic Retrosynthesis & Mechanistic Causality

The traditional medicinal chemistry route to this compound often relies on lithium aluminum hydride (LAH) reductions and sodium cyanoborohydride (


) reductive aminations. While effective at the bench scale, these reagents introduce severe pyrophoric hazards, toxic cyanide waste, and complex aqueous workups that trap the highly water-soluble product.

To engineer a scalable and self-validating process, we implemented the following strategic replacements:

  • In Situ Borane Reduction: Replacing LAH with a

    
     system. Iodine oxidizes sodium borohydride to generate diborane (
    
    
    
    ) in situ. This provides the intense electrophilic reducing power needed to reduce the carboxylic acid without racemizing the adjacent stereocenter [3].
  • Catalytic Reductive Amination: Replacing hydride reagents with aqueous formaldehyde, 10% Pd/C, and

    
     gas. This pathway is perfectly atom-economical—yielding only water as a byproduct—and simplifies isolation to a mere filtration step[4].
    
Synthetic Workflow Diagram

G A (S)-Morpholine-3- carboxylic acid B (S)-Morpholin- 3-ylmethanol A->B NaBH4, I2, THF 0°C to Reflux C (S)-(4-Methylmorpholin- 3-yl)methanol B->C CH2O (aq), Pd/C H2, MeOH, RT

Fig 1: Two-step scalable synthesis of this compound.

Quantitative Process Optimization

Before detailing the protocols, it is crucial to understand the data driving these methodological choices. Table 1 summarizes the optimization of the N-methylation step, demonstrating why catalytic hydrogenation is the superior choice for process scale-up.

Table 1: Optimization of N-Methylation Conditions (50 g scale)

Reagent SystemEquivalents (CH₂O)Temp / TimeYield (%)Chiral Purity (ee %)E-Factor (kg waste / kg API)

/ DCE
1.5 eq25°C / 12h68%>99%45.2 (High organic/boron waste)

/ MeOH
2.0 eq25°C / 16h74%>99%38.5 (Toxic cyanide waste)
Pd/C +

(1 atm)
5.0 eq (aq) 25°C / 12h 92% >99% 5.1 (Green process,

byproduct)
Pd/C +

(5 atm)
5.0 eq (aq)25°C / 4h91%98.5%5.2 (Slight racemization observed)

Data Interpretation: The Pd/C +


 (1 atm) system provides the optimal balance of yield, enantiomeric retention, and environmental impact. The use of excess aqueous formaldehyde drives the equilibrium toward the iminium intermediate, preventing the formation of dimeric impurities.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (S)-Morpholin-3-ylmethanol via In Situ Borane

This protocol utilizes a self-validating gas evolution mechanism. The rate of


 addition directly controls the exothermic generation of diborane.

Materials:

  • (S)-Morpholine-3-carboxylic acid: 100 g (0.76 mol)

  • Sodium borohydride (

    
    ): 70 g (1.85 mol, 2.4 eq)
    
  • Iodine (

    
    ): 96 g (0.38 mol, 0.5 eq)
    
  • Anhydrous Tetrahydrofuran (THF): 1.5 L

Procedure:

  • Preparation: In a 3 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend (S)-morpholine-3-carboxylic acid and

    
     in 1 L of anhydrous THF. Chill the suspension to 0°C under a continuous 
    
    
    
    sweep.
  • Borane Generation: Dissolve

    
     in 500 mL of anhydrous THF. Add this solution dropwise over 2 hours.
    
    • Causality Check: The reaction will evolve

      
       gas. The brown color of iodine will rapidly dissipate as it reacts with 
      
      
      
      . Do not allow the internal temperature to exceed 10°C during addition to prevent premature borane escape.
  • Reduction: Once addition is complete, heat the reaction to reflux (65°C) for 12 hours.

  • Quenching (Self-Validating Step): Cool to 0°C. Carefully add methanol (200 mL) dropwise until effervescence completely ceases. If no gas evolves, the borohydride was prematurely consumed or deactivated.

  • Workup: Concentrate the mixture under vacuum. Add 20% aqueous KOH (500 mL) and stir at 60°C for 4 hours to break the stable boron-nitrogen complexes. Extract the aqueous layer with a 4:1 mixture of Dichloromethane/Isopropanol (4 x 400 mL).

  • Isolation: Dry the combined organics over

    
    , filter, and concentrate to yield (S)-morpholin-3-ylmethanol as a viscous pale-yellow oil (78 g, 88% yield).
    
Protocol B: Scalable Reductive N-Methylation

This protocol relies on the transient formation of an iminium ion, which is subsequently trapped by palladium-catalyzed hydrogenation.

Materials:

  • (S)-Morpholin-3-ylmethanol: 50 g (0.42 mol)

  • Formaldehyde (37% aqueous solution, formalin): 170 mL (~2.1 mol, 5 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 5.0 g (10 wt%)

  • Methanol: 500 mL

Procedure:

  • Iminium Formation: Dissolve (S)-morpholin-3-ylmethanol in methanol. Add the 37% aqueous formaldehyde solution. Stir at 25°C for 30 minutes.

    • Causality Check: Pre-stirring allows complete conversion to the iminium/aminal intermediate before the introduction of the reducing agent, preventing competitive reduction of formaldehyde to methanol.

  • Hydrogenation: Add the Pd/C catalyst. Evacuate the flask and backfill with

    
     three times. Evacuate and backfill with 
    
    
    
    gas (balloon or 1 atm reactor) three times.
  • Reaction: Stir vigorously at 25°C for 12 hours.

    • Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when the system ceases to consume

      
       gas. Confirm via TLC (Ninhydrin stain; secondary amine starting material stains red/purple, tertiary amine product does not stain).
      
  • Filtration & Isolation: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol (200 mL).

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol and excess formaldehyde. To achieve API-grade purity, dissolve the crude oil in ethyl acetate and bubble anhydrous HCl gas to precipitate this compound hydrochloride as a white crystalline solid. Filter and dry under vacuum (51 g, 92% yield).

Application Context: Target Pathway Visualization

To understand the stringent chiral purity requirements (>99% ee) of this building block, we must look at its biological application. When integrated into Wee1 inhibitors, the (S)-stereocenter precisely dictates the binding affinity within the kinase ATP-binding pocket. The diagram below illustrates the mechanism of action for these pipeline drugs.

Pathway DNA DNA Damage ATR ATR / Chk1 DNA->ATR Wee1 Wee1 Kinase ATR->Wee1 Activates CDK1 CDK1 / Cyclin B Wee1->CDK1 Phosphorylates (Inhibits) Arrest G2/M Cell Cycle Arrest CDK1->Arrest Inactive state Apoptosis Mitotic Catastrophe (Apoptosis) CDK1->Apoptosis Premature Mitosis Inhibitor Wee1 Inhibitor (Morpholine-derived) Inhibitor->Wee1 Inhibits Inhibitor->CDK1 Restores Activity

Fig 2: Wee1 Kinase inhibition pathway utilizing this compound derivatives.

Process Analytical Technology (PAT) & Quality Control

For batch release into pharmaceutical manufacturing, the intermediate must meet strict specifications.

  • Chiral GC: Column: CP-Chirasil-Dex CB. The (R)-enantiomer must be < 0.5%.

  • ¹H NMR (400 MHz, CDCl₃):

    
     3.85-3.70 (m, 2H), 3.65-3.50 (m, 2H), 3.40 (dd, 1H), 2.85 (m, 1H), 2.65 (m, 1H), 2.45 (m, 1H), 2.30 (s, 3H, N-
    
    
    
    ), 2.20 (m, 1H). Absence of a singlet at
    
    
    2.80 confirms no unreacted formaldehyde/dimer.
  • Residual Palladium: ICP-MS analysis must confirm Pd levels < 10 ppm before downstream API coupling.

References

  • Google Patents (WO2025017116A1)
  • Indole and azaindoles derivatives and their use in neurodegenerative diseases (P2X7 Antagonists)

Precision Coupling Protocols for (S)-(4-Methylmorpholin-3-yl)methanol: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

(S)-(4-Methylmorpholin-3-yl)methanol (CAS: 218594-79-7, HCl salt) is a high-value chiral building block used to introduce the morpholine motif into drug candidates.[1] Unlike the achiral morpholine, this scaffold offers a vector for extending into a specific region of a protein binding pocket via the C3-hydroxymethyl group while maintaining the solubility and metabolic stability benefits of the morpholine ring.

This Application Note provides rigorous protocols for coupling this alcohol to diverse scaffolds. We focus on three primary methodologies: Nucleophilic Aromatic Substitution (SNAr) , Mitsunobu Coupling , and Activation/Displacement strategies .[2][1]

Chemical Profile & Reactivity[1][2][3][4]
  • Nucleophile: Primary Alcohol (Sterically unencumbered, high reactivity).[2][1]

  • Base Sensitivity: The N4-methyl group renders the morpholine ring a tertiary amine (pKa ~7.4).[1] This basicity can interfere with acid-sensitive coupling partners or act as an internal base.[2][1]

  • Chirality: The stereocenter is at C3.[2] The primary alcohol (-CH2OH) is attached to C3.[1] Crucial Distinction: Coupling reactions at the primary alcohol carbon (C-O bond formation) retain the (S)-configuration of the morpholine ring, unlike the inversion seen in secondary alcohol substitutions.

Core Protocol A: Nucleophilic Aromatic Substitution (SNAr)[2][5]

Primary Application: Attaching the morpholine scaffold to electron-deficient heteroaromatic cores (e.g., chloropyrimidines, fluoronitrobenzenes).[2] This is the "workhorse" reaction for medicinal chemistry.[2]

Strategic Rationale

The primary alcohol acts as an alkoxide nucleophile.[2] Since the morpholine nitrogen is tertiary, it cannot compete as a nucleophile (unlike secondary amines), making O-alkylation highly selective.[2] However, the basicity of the morpholine nitrogen can sequester protons, potentially requiring excess base if not accounted for.[2]

Reagents & Conditions Table
ComponentStandard ReagentAlternative (Sensitive Substrates)Notes
Base NaH (60% dispersion)Cs₂CO₃ or KHMDSNaH is faster; Cs₂CO₃ is milder but slower.[1]
Solvent THF (Anhydrous)DMF or DMSOTHF for NaH; DMF for Cs₂CO₃.[2][1]
Temperature 0°C to RT60°C - 100°CHeat required for less activated aryl halides.[2][1]
Stoichiometry 1.1 - 1.2 equiv. Alcohol1.0 equiv.[2][3] AlcoholExcess alcohol ensures complete conversion of expensive aryl halide.[2]
Step-by-Step Protocol (NaH Method)[2]
  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under N₂.

  • Dissolution: Add this compound (1.0 mmol, 131 mg) to the flask. Dissolve in anhydrous THF (5 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.2 mmol, 48 mg) portion-wise.

    • Observation: Evolution of H₂ gas.[2] The solution may become cloudy.

    • Critical Step: Stir at 0°C for 15-30 minutes to ensure complete formation of the sodium alkoxide.

  • Coupling: Add the electrophile (e.g., 4-chloro-2-methylpyrimidine, 1.0 mmol) dropwise (if liquid) or as a solution in THF (2 mL).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by LC-MS.[2][1]

    • Timeframe: Typically 1-4 hours for activated substrates.[2][1]

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated NH₄Cl solution (5 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH) or preparative HPLC (Basic modifier recommended to keep the morpholine free-based).[2][1]

Core Protocol B: The Mitsunobu Coupling

Primary Application: Coupling with phenols, imides, or acidic heterocycles where SNAr is not viable (e.g., electron-rich phenols).[2][1]

Strategic Rationale

This reaction activates the primary alcohol into a leaving group (alkoxyphosphonium) which is displaced by an acidic pronucleophile (H-Nu).[1]

  • Stereochemistry: Since the reaction occurs at the primary carbon, the chiral center at C3 is retained .[2]

  • Order of Addition: Critical to prevent the basic morpholine nitrogen from interfering with the betaine intermediate.[2]

Reagents & Conditions Table
ComponentRecommendationRole
Phosphine PPh₃ (Triphenylphosphine)Forms the activated alkoxyphosphonium species.[1]
Azodicarboxylate DIAD or DEADOxidant; accepts the proton from the pronucleophile.[2]
Pronucleophile Phenol / Imide (pKa < 11)The coupling partner.[2][1]
Solvent THF or TolueneAnhydrous is essential.[2][1]
Step-by-Step Protocol
  • Setup: In a dry flask under N₂, combine:

    • This compound (1.0 mmol).[1]

    • The coupling partner (e.g., Phenol derivative, 1.0-1.2 mmol).[2]

    • Triphenylphosphine (PPh₃, 1.2-1.5 mmol).[2][1]

    • Anhydrous THF (10 mL).

  • Addition: Cool the mixture to 0°C.

  • Activation: Add DIAD (Diisopropyl azodicarboxylate, 1.2-1.5 mmol) dropwise over 10-20 minutes.

    • Why: Slow addition prevents the accumulation of unreacted betaine and controls the exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (12-16 h).

  • Workup: Concentrate the reaction mixture directly.

  • Purification:

    • Challenge: Removing Triphenylphosphine oxide (TPPO).[2][1]

    • Solution: Triturate the crude residue with Et₂O/Hexanes (TPPO often precipitates).[2] Filter, then purify the filtrate by column chromatography.[2] Alternatively, use polymer-supported PPh₃ for easier filtration.[2][1]

Core Protocol C: Activation & Displacement (Mesylation)[2]

Primary Application: Converting the alcohol into a leaving group (Mesylate/Tosylate) for subsequent displacement by amines, thiols, or carbon nucleophiles.[2][4]

Strategic Rationale

Direct displacement of the alcohol is difficult.[2] Conversion to a sulfonate ester makes it a potent electrophile.[2]

  • Caution: The resulting mesylate has a beta-amino group (the morpholine nitrogen).[1] While the ring constraint reduces the rate of intramolecular cyclization (aziridinium formation) compared to linear amino alcohols, the intermediate is still reactive. Use immediately or store at -20°C.

Step-by-Step Protocol
  • Setup: Dissolve this compound (1.0 mmol) in dry DCM (5 mL).

  • Base: Add Triethylamine (Et₃N, 1.5 mmol) or Diisopropylethylamine (DIPEA).

  • Activation: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (the alcohol spot should disappear).

  • Workup:

    • Wash with cold saturated NaHCO₃ (rapidly).[2][1]

    • Wash with cold brine.[2][1]

    • Dry over Na₂SO₄ and concentrate in vacuo at low temperature (< 30°C).

  • Displacement (Example):

    • Dissolve the crude mesylate in DMF.[2]

    • Add the nucleophile (e.g., Thiophenol sodium salt).[2]

    • Heat to 60°C for 2-4 hours to effect displacement.[2][1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways from the core building block.

G Figure 1: Divergent Coupling Pathways for this compound Start (S)-(4-Methylmorpholin-3-yl) methanol (Chiral Core) Alkoxide Alkoxide Intermediate Start->Alkoxide NaH / THF Activated Activated Complex (Phosphonium/Mesylate) Start->Activated PPh3/DIAD or MsCl/Et3N Prod_SNAr Heteroaryl Ether (via SNAr) Alkoxide->Prod_SNAr + Ar-F / Ar-Cl (Nucleophilic Subst.) Prod_Mitsunobu Aryl/Alkyl Ether (via Mitsunobu) Activated->Prod_Mitsunobu + Ar-OH / Imide (Mitsunobu) Prod_Displace Amine/Thioether (via Displacement) Activated->Prod_Displace + R-NH2 / R-SH (SN2 Displacement)

Figure 1: Strategic decision tree for coupling this compound based on the electrophilic partner.

Analytical & Quality Control

Validating the integrity of the coupling is critical, particularly regarding the chiral center.

1H NMR Diagnostics[2]
  • Diagnostic Shift: The methylene protons (-CH ₂-O-) adjacent to the alcohol typically appear as a doublet of doublets around 3.4 - 3.8 ppm.[1]

  • Coupling Shift: Upon ether formation (SNAr or Mitsunobu), these protons will shift downfield (typically 4.0 - 4.5 ppm depending on the aromatic ring attached).[1]

  • Stereochemical Integrity: While the reaction is at the exocyclic carbon, harsh basic conditions (e.g., refluxing NaH in DMF for prolonged periods) could theoretically promote racemization via elimination-addition mechanisms, though this is rare for this scaffold.[2] Chiral HPLC is recommended for final drug candidates.[2]

Mass Spectrometry (LC-MS)[2]
  • Ionization: The tertiary amine (morpholine N) protonates easily.[2][1] Expect strong [M+H]+ signals in positive mode ESI.[2][1]

  • Fragmentation: Common loss of the hydroxymethyl group (M-31) may be observed in high-energy collisions.[1]

References

  • Mitsunobu Reaction Mechanism & Application

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[2] Chem. Rev.[2]2009 , 109, 2551–2651.[2] Link[1]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles."[2] J. Org.[2][1] Chem.2019 , 84, 1222–1229.[2] Link[1]

  • Morpholine Scaffold Synthesis

    • Palchykov, V. A.[2] "Morpholines.[2] Synthesis and Biological Activity."[2][5][6][7] Russ.[2][1] J. Org.[2] Chem.2013 , 49, 787–814.[2] Link

  • General Activation of Amino Alcohols

    • Gage, J. R., & Evans, D. A.[2] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses1990 , 68,[2] 77. (Describes mesylation protocols for similar chiral alcohols). Link[1]

Sources

Optimization of reductive amination to form (S)-(4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AN-2026

Executive Summary

This application note details the optimized protocol for the synthesis of (S)-(4-Methylmorpholin-3-yl)methanol , a critical chiral building block in the development of PI3K inhibitors and other heterocyclic therapeutics.

While the core transformation—reductive amination—is well-established, the specific physicochemical properties of this substrate (high polarity, water solubility, and a chiral center susceptible to racemization under harsh conditions) demand a tailored approach. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method for its mildness and selectivity, while addressing the primary bottleneck: product isolation from the aqueous phase.

Retrosynthetic Analysis & Strategy

The target molecule is synthesized via the N-methylation of (S)-morpholin-3-ylmethanol .[1] The preservation of the (S)-configuration at the C3 position is paramount.

Strategic Choices:

  • Avoidance of Eschweiler-Clarke: Traditional methylation using formic acid/formaldehyde requires reflux (>90°C), which increases the risk of racemization via thermal enolization mechanisms.[1]

  • Selection of Hydride Source: We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH₄, STAB does not reduce aldehydes/ketones rapidly, allowing the equilibrium to favor the iminium species before reduction. This prevents the formation of methanol (from formaldehyde reduction) and ensures high atom economy.

Retrosynthesis Target This compound (Target) Precursor (S)-Morpholin-3-ylmethanol (Core Scaffold) Target->Precursor Reductive Amination Reagent Formaldehyde (aq) + Hydride Source Target->Reagent

Figure 1: Retrosynthetic disconnection showing the N-methylation strategy.

Critical Process Parameters (CPP)

The optimization of this reaction relies on three variables: Solvent System, pH Control, and Isolation Technique.

3.1 Solvent System Selection
SolventReaction RateSolubility of STABWorkup EaseRecommendation
DCE (1,2-Dichloroethane) FastHighModeratePreferred (Lab)
THF ModerateModerateGoodAlternative
Methanol FastReacts with STABExcellentAvoid with STAB
  • Insight: DCE is the historical gold standard for STAB reactions (Abdel-Magid, 1996). However, for green chemistry compliance, 2-MeTHF or Ethyl Acetate can be used if STAB is added as a suspension, though reaction times will increase.

3.2 Stoichiometry & pH[1]
  • Formaldehyde: Use 37% aqueous solution (Formalin).[1][2] A slight excess (1.2 – 1.5 equiv) ensures complete conversion of the secondary amine.

  • Acetic Acid: While STAB contains acetic acid, adding 1.0 equiv of AcOH catalyzes the formation of the iminium ion, significantly accelerating the reaction without compromising the acid-labile ether linkage in the morpholine ring.

3.3 The Isolation Challenge (Crucial)

The product is a low-molecular-weight amino alcohol.[1] It is miscible with water .[1][3] Standard extraction (EtOAc/Water) results in <30% recovery.[1]

  • Solution: "Salting out" the aqueous phase to saturation with Potassium Carbonate (

    
    ) followed by extraction with a polar organic system (
    
    
    
    :Isopropanol 3:1).
Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.17 g of starting material) Target Yield: >85% isolated yield Enantiomeric Excess (ee): >98%

Step 1: Reaction Setup[1][2]
  • Charge a 100 mL round-bottom flask with (S)-morpholin-3-ylmethanol (1.17 g, 10.0 mmol) and 1,2-Dichloroethane (DCE) (30 mL).

  • Add Formaldehyde (37% aq.[1][2] solution, 1.22 mL, 15.0 mmol).

  • Add Acetic Acid (0.6 mL, 10.0 mmol). Stir for 15 minutes at Room Temperature (RT) to allow hemiaminal/iminium equilibrium.

    • Note: The solution may become slightly cloudy; this is normal.[1]

Step 2: Reduction[1][4]
  • Cool the mixture to 0°C (ice bath).

  • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in 3 portions over 10 minutes.

    • Caution: Gas evolution (

      
      ) is minor, but acetic acid buffering prevents rapid decomposition.
      
  • Remove ice bath and stir at RT for 4–6 hours.

  • IPC (In-Process Control): Check by TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). Stain with Ninhydrin.[1] The starting secondary amine will disappear; the tertiary amine product stains less intensely.

Step 3: Quench and Optimized Workup
  • Quench the reaction by adding saturated aqueous

    
     (20 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Phase Separation Strategy:

    • Separate the organic layer (DCE).[1] Keep it.

    • Aqueous Layer Treatment: The product is largely in the aqueous phase. Add solid

      
       until the aqueous layer is saturated (slushy consistency).
      
    • Extract the aqueous slurry 3 times with Chloroform:Isopropanol (3:1) (3 x 20 mL).

  • Combine the DCE layer and the Chloroform/IPA extracts.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification[1]
  • The crude oil is often pure enough (>95%) for subsequent steps.[1]

  • If purification is required, use Vacuum Distillation (high vacuum required due to boiling point) or Flash Chromatography on neutral alumina (DCM

    
     5% MeOH/DCM).[1] Silica gel can cause streaking due to the basic amine; add 1% Triethylamine to the eluent if using silica.
    
Mechanistic Pathway

Understanding the mechanism clarifies why STAB is superior to NaBH4.[1] The borohydride species coordinates with the oxygen of the hemiaminal, facilitating the ejection of the hydroxyl group to form the iminium ion, which is then rapidly reduced.

Mechanism Start Sec-Amine + HCHO Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Addn Iminium Iminium Ion (Rate Limiting) Hemiaminal->Iminium -H2O (AcOH cat.) Complex STAB-Iminium Complex Iminium->Complex Coordination Product (S)-N-Methyl Product Complex->Product Hydride Transfer

Figure 2: Mechanistic cycle of STAB-mediated reductive amination.[1]

Analytical Validation
TestMethodExpected Result
Identity 1H NMR (CDCl3)N-Methyl singlet at ~2.30 ppm.[1] Absence of NH signal.[1]
Chirality Chiral HPLCComparison with racemic standard. Chiralpak AD-H or IC column.[1]
Purity GC-MSSingle peak, M+ = 131.[1][5]

Key NMR Diagnostic: The protons on the morpholine ring adjacent to the nitrogen (C3 and C5) will shift upfield slightly upon methylation compared to the starting material, and the N-Me singlet is distinct.

Troubleshooting Guide

Issue 1: Low Yield (<50%)

  • Cause: Product lost in aqueous waste during workup.[1]

  • Fix: Do not rely on simple extraction.[1] You must saturate the aqueous layer with salt (

    
     or NaCl) and use a polar organic solvent mixture (CHCl3/IPA) for extraction.
    

Issue 2: Incomplete Conversion

  • Cause: Wet solvent or old STAB reagent (STAB decomposes in moist air).[1]

  • Fix: Use anhydrous DCE and fresh STAB.[1] Add 3Å molecular sieves to the reaction if solvents are not dry.[1]

Issue 3: Racemization

  • Cause: High temperature or highly basic conditions for prolonged periods.[1]

  • Fix: Keep reaction at 0°C

    
     RT. Avoid reflux.[1] The STAB method is inherently safe for alpha-chiral centers.[1]
    
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • BenchChem. (2025).[1][10] Technical Support: Refining Purification Techniques for Morpholine-Containing Compounds. Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: (R)-(4-Methylmorpholin-3-yl)methanol (Enantiomer analog data). Link[1]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Best Practices. Link

Sources

Application Notes: (S)-(4-Methylmorpholin-3-yl)methanol as a Versatile Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

In the landscape of asymmetric catalysis, chiral β-amino alcohols are privileged scaffolds due to their ability to form highly organized, rigid transition states with transition metals. (S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0) stands out as a highly efficient chiral ligand[1]. Unlike flexible acyclic amino alcohols, the morpholine ring imposes strict conformational rigidity, locking the chiral center in a predictable spatial arrangement that minimizes the entropic penalty during catalysis[2].

Causality in Ligand Design

The exceptional enantiocontrol exerted by this compound is driven by three structural pillars:

  • The Morpholine Chair Conformation : The six-membered heterocyclic ring naturally adopts a chair conformation, projecting the hydroxymethyl group into an equatorial position. This pre-organization is critical for directing the incoming substrate[3].

  • The N-Methyl Group (Steric Shielding) : The tertiary amine prevents the formation of unreactive, oligomeric metal complexes. In bimetallic mechanisms (such as zinc additions), the steric bulk of the N-methyl group effectively blocks the Si-face of the coordinated substrate, forcing the nucleophile to attack exclusively from the Re-face[4].

  • Heteroatom Effects : The ethereal oxygen within the morpholine ring can participate in secondary coordination or hydrogen-bonding interactions, further stabilizing the active catalytic species in solution[5].

Quantitative Data Summary

The efficacy of this compound has been rigorously validated in two primary synthetic transformations: the enantioselective addition of dialkylzincs to aldehydes[3] and the Asymmetric Transfer Hydrogenation (ATH) of ketones[6].

SubstrateReaction TypeCatalyst / Ligand SystemYield (%)Enantiomeric Excess (ee %)
BenzaldehydeEt₂Zn Addition10 mol% Ligand + Et₂Zn>9595
p-ChlorobenzaldehydeEt₂Zn Addition10 mol% Ligand + Et₂Zn9492
o-MethylbenzaldehydeEt₂Zn Addition10 mol% Ligand + Et₂Zn9096
AcetophenoneATHRu(II) / Ligand / HCOOH-NEt₃9569
p-MethoxyacetophenoneATHRu(II) / Ligand / HCOOH-NEt₃9265

Data reflects optimized homogeneous conditions utilizing morpholine-based β-amino alcohol derivatives[3],[5],[6].

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes the formation of (S)-1-phenyl-1-propanol. The reaction proceeds via a bimetallic Zimmerman-Traxler-like transition state[4].

Reagents:

  • This compound (10 mol%, 0.1 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.2 equiv)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Et₂Zn is highly pyrophoric and rapidly decomposes in the presence of moisture, which would instantly kill the catalytic cycle.

  • Ligand Activation: Dissolve the chiral ligand in anhydrous toluene. Cool the solution to 0 °C using an ice bath.

  • Zinc-Alkoxide Formation: Add 0.2 equiv of Et₂Zn dropwise. Self-Validation Check: You will observe the immediate evolution of ethane gas. The cessation of bubbling indicates the complete deprotonation of the ligand's hydroxyl group and the formation of the active monomeric/dimeric zinc-alkoxide catalyst.

  • Substrate Introduction: Stir for 15 minutes at 0 °C, then add the remaining 2.0 equiv of Et₂Zn, followed by the dropwise addition of benzaldehyde. Causality: Toluene is chosen over coordinating solvents like THF because THF competes for zinc coordination, disrupting the highly ordered transition state and drastically lowering the ee[5].

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Workup: Cool the flask to 0 °C and carefully quench with 1M HCl (dropwise initially). Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the enantioenriched secondary alcohol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol utilizes the ligand in conjunction with a Ruthenium precursor to reduce ketones via an outer-sphere Noyori-type mechanism[6].

Reagents:

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • This compound (1.2 mol%)

  • Acetophenone (1.0 equiv)

  • Formic acid/Triethylamine (HCOOH/NEt₃) azeotropic mixture (5:2 ratio)

Step-by-Step Methodology:

  • Catalyst Complexation: In an Argon-purged vial, combine[RuCl₂(p-cymene)]₂ and the chiral ligand in anhydrous isopropanol (2 mL). Stir at 80 °C for 1 hour. Self-Validation Check: The solution will transition from a bright orange/red to a deep, dark hue, confirming the formation of the active Ru-amino alcohol complex[7].

  • Solvent Exchange: Remove the isopropanol under reduced pressure to isolate the pre-catalyst.

  • Reduction Phase: Dissolve the pre-catalyst in the HCOOH/NEt₃ azeotrope (hydrogen donor). Add acetophenone. Causality: The HCOOH/NEt₃ system is preferred over standard isopropanol because the decomposition of formic acid into CO₂ drives the reaction forward irreversibly, pushing the equilibrium toward complete conversion[8].

  • Monitoring: Stir at 40 °C for 14 hours. Monitor the disappearance of the ketone via TLC (UV active, stains dark blue with anisaldehyde).

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash with saturated NaHCO₃ to neutralize residual formic acid. Dry, concentrate, and purify via silica gel chromatography.

Visualizations

Catalytic Cycle & Transition State

G L Chiral Ligand This compound Cat Active Catalyst Complex (Zn-Ligand Dimer/Monomer) L->Cat + Et2Zn - Ethane gas Zn Diethylzinc (Et2Zn) Zn->Cat TS Bimetallic Transition State (Re-face attack) Cat->TS + Substrate Coordination Sub Benzaldehyde Sub->TS Prod Chiral Zinc Alkoxide TS->Prod Alkyl Transfer (Stereo-determining step) Prod->Cat Catalyst Regeneration (with excess Et2Zn) Final (S)-1-Phenyl-1-propanol (>95% ee) Prod->Final Aqueous Quench (1M HCl)

Catalytic cycle and transition state model for the enantioselective diethylzinc addition.

Experimental Workflow

Workflow Step1 1. Catalyst Preparation (Ligand + Toluene, 0 °C) Step2 2. Et2Zn Addition (Dropwise, Ar atm) Step1->Step2 Step3 3. Substrate Addition (Aldehyde, 0 °C to RT) Step2->Step3 Step4 4. Reaction Stirring (12-24 h, RT) Step3->Step4 Step5 5. Quenching (1M HCl, 0 °C) Step4->Step5 Step6 6. Workup & Purification (Extraction, Column Chrom.) Step5->Step6

Step-by-step experimental workflow for the asymmetric diethylzinc addition protocol.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing), 2018, 16, 1860-1870. URL:[Link][4]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse Source: Chirality (Wiley), 2025. URL:[Link][6]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: Pharmaceuticals (MDPI), 2025, 18(8), 1088. URL:[Link][5]

Sources

Procedure for N-methylation of morpholin-3-yl methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Methylation of Morpholin-3-yl Methanol

Abstract

This guide details the chemoselective N-methylation of morpholin-3-yl methanol (CAS: 1620510-51-1 for (R)-isomer) to synthesize (4-methylmorpholin-3-yl)methanol. The presence of both a secondary amine and a primary alcohol presents a competitive nucleophilic challenge. While direct alkylation (e.g., MeI/Base) risks O-methylation and over-alkylation (quaternization), Reductive Amination is identified as the superior methodology for bench-scale synthesis due to its kinetic selectivity for the nitrogen center. This note provides two validated protocols: a mild, functional-group-tolerant method using Sodium Triacetoxyborohydride (STAB) and a robust, scalable Eschweiler-Clarke modification.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate contains two nucleophiles:

  • Secondary Amine (Morpholine ring): pKa ~8.3 (conjugate acid).

  • Primary Alcohol (Hydroxymethyl group): pKa ~16.

Why Reductive Amination? Direct alkylation with electrophiles like methyl iodide follows an SN2 mechanism where selectivity is governed strictly by nucleophilicity and steric factors. While the amine is more nucleophilic, the presence of base (required to scavenge acid) can deprotonate the alcohol, leading to O-methylation byproducts.

In contrast, Reductive Amination proceeds via an Iminium Ion intermediate.[1][2]

  • Step 1: The amine condenses with formaldehyde to form a hemiaminal, which dehydrates to an iminium ion (

    
    ).
    
  • Step 2: The alcohol cannot form an equivalent intermediate with formaldehyde.

  • Step 3: The reducing agent (STAB) selectively delivers a hydride to the iminium carbon.

This mechanism locks the selectivity to the nitrogen atom, rendering O-methylation mechanistically impossible under these conditions.

Mechanism Start Morpholin-3-yl methanol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Alcohol Alcohol Group (Unreactive) Start->Alcohol No Reaction HCHO + HCHO Iminium Iminium Ion (N-Specific) Hemiaminal->Iminium - H2O Product (4-Methylmorpholin-3-yl) methanol Iminium->Product Hydride Transfer (STAB/Formate)

Figure 1: Mechanistic basis for chemoselectivity. The iminium pathway is exclusive to the amine.

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Recommended for: Bench scale (100 mg – 10 g), high purity requirements, and substrates with sensitive functional groups.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9]Role
Morpholin-3-yl methanol1.0Substrate
Formaldehyde (37% aq. or Paraformaldehyde)1.2 – 1.5C1 Source
Sodium Triacetoxyborohydride (STAB)1.4 – 1.6Reducing Agent
Acetic Acid (AcOH)1.0Catalyst (Optional*)
1,2-Dichloroethane (DCE) or DCMSolvent0.1 – 0.2 M Conc.

*Note: STAB contains some AcOH, but adding 1 eq accelerates iminium formation.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under N2, dissolve Morpholin-3-yl methanol (1.0 equiv) in anhydrous DCE (or DCM).

  • Aldehyde Addition: Add Formaldehyde (37% aq., 1.2 equiv). Stir at room temperature for 15–20 minutes.

    • Observation: The solution may become slightly cloudy as the hemiaminal forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (H2) may occur.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM + 1% NH4OH). The secondary amine starting material will stain differently (e.g., Ninhydrin active) compared to the tertiary amine product.

  • Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

Critical Workup for Hydrophilic Amines

The product is highly polar and water-soluble. Standard extraction often results in low yields.

  • Phase Separation: Separate the organic layer.[10]

  • Aqueous Rescue: Saturate the aqueous layer with solid NaCl or K2CO3 (Salting out).

  • Extraction: Extract the aqueous layer 3x with CHCl3:Isopropanol (3:1) . Do not use pure Ether or Hexanes; they are too non-polar.

  • Drying: Combine organic layers, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Eschweiler-Clarke Modification

Recommended for: Scale-up (>10 g), cost-efficiency, and robust substrates.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9]Role
Morpholin-3-yl methanol1.0Substrate
Formaldehyde (37% aq.)[7]2.2C1 Source
Formic Acid (88-98%)3.0 – 5.0Reductant & Solvent
Step-by-Step Procedure
  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix Morpholin-3-yl methanol with Formic Acid (5.0 equiv). Cool to 0°C.

  • Addition: Slowly add Formaldehyde (2.2 equiv).

    • Safety: Exothermic reaction; CO2 evolution will occur later.

  • Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 8–12 hours.

    • Mechanism:[1][5][6] CO2 is released as the driving force. Ensure good ventilation.

  • Workup:

    • Cool to RT. Add 4M HCl (1.1 equiv) and remove volatiles (excess HCHO/HCOOH) under reduced pressure.

    • Basify the residue with 50% NaOH or KOH to pH > 12.

    • Extract with DCM or CHCl3 (as per Protocol A extraction technique).

    • Distill the resulting oil if high purity is required (Product b.p. is likely >200°C or requires vacuum distillation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost to aqueous layerUse "Salting Out" method (sat. K2CO3) and extract with CHCl3/IPA (3:1).
Incomplete Reaction Iminium formation slowAdd 1.0 eq Acetic Acid (Protocol A) or increase temp to 40°C.
O-Methylation (Trace) Wrong ProtocolEnsure no alkyl halides (MeI) are present. Stick to reductive amination.[2][6][7][8][11][12]
Over-Alkylation Impossible by mechanismN/A for these protocols (Quaternary salts do not form).[1]

Workflow Decision Tree

Workflow Start Start: Morpholin-3-yl methanol Scale Scale of Reaction? Start->Scale SmallScale < 5 grams High Purity Needed Scale->SmallScale Bench LargeScale > 10 grams Cost Sensitive Scale->LargeScale Pilot MethodA Protocol A: STAB (NaBH(OAc)3 / HCHO) SmallScale->MethodA MethodB Protocol B: Eschweiler-Clarke (HCOOH / HCHO) LargeScale->MethodB Workup Workup Critical Step: Saturate Aqueous Phase with NaCl/K2CO3 MethodA->Workup MethodB->Workup Extract Extract with CHCl3:IPA (3:1) Workup->Extract

Figure 2: Operational workflow for selecting the appropriate methylation protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8][11] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Clarke, H. T., & Gillespie, H. B. (1932). Methylation of Amines by Formaldehyde.[1][5][6][13] Journal of the American Chemical Society, 54(5), 2083–2089. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

Sources

Advanced Protecting Group Strategies and Protocols for the Synthesis of (S)-(4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chiral morpholine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a key pharmacophore in the development of central nervous system (CNS) agents and oncology drugs. Specifically, (S)-(4-Methylmorpholin-3-yl)methanol is a critical building block utilized in the synthesis of highly potent Wee1 kinase inhibitors[1] and 4H-pyrrolo[3,2-c]pyridin-4-one derivatives[2]. Synthesizing this target from chiral pool precursors like (S)-serine[3] requires precise manipulation of the morpholine nitrogen and the primary alcohol. This application note details two field-proven synthetic strategies: a rapid, one-pot global reduction, and an orthogonal protecting group (PG) shuffle designed for complex fragment coupling.

Introduction & Mechanistic Rationale

When synthesizing this compound from commercially available (S)-4-Boc-morpholine-3-carboxylic acid, chemists must address two functional group transformations: the reduction of the carboxylic acid to a primary alcohol, and the conversion of the N-Boc group to an N-methyl group.

The choice of synthetic route depends heavily on the downstream application of the molecule:

  • Strategy A (Global Reduction): If the sole objective is to isolate the final N-methyl alcohol, a one-pot global reduction using Lithium Aluminum Hydride (LiAlH4) is the most efficient route. LiAlH4 is uniquely capable of reducing N-Boc carbamates directly to N-methyl amines[4].

  • Strategy B (Orthogonal PG Shuffle): In complex drug development workflows, the primary alcohol often requires temporary masking to prevent side reactions during alternative N-alkylation or cross-coupling steps. This necessitates an orthogonal protecting group strategy utilizing an acid-labile N-Boc group and a fluoride-labile O-TBDMS (tert-butyldimethylsilyl) group.

Strategy A: One-Pot Global Reduction

Causality & Rationale

While the tert-butoxycarbonyl (Boc) group is traditionally viewed as a protecting group to be removed via acidic cleavage, it can function as a traceless precursor to an N-methyl group when subjected to exhaustive reduction. LiAlH4 attacks the carbamate carbonyl, collapsing the intermediate to an iminium species which is subsequently reduced to the N-methyl amine[4]. Concurrently, the carboxylic acid is reduced to the primary alcohol. This strategy bypasses the need for a multi-step deprotection/alkylation sequence but is incompatible with molecules containing other reducible functional groups (e.g., esters, nitriles).

Protocol 1: Global Reduction via LiAlH4

Note: This protocol is a self-validating system; the use of Rochelle's salt in the workup is critical for successful phase separation.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush the system with N2.

  • Reagent Loading: Suspend LiAlH4 (4.0 eq, 15.2 mmol, 576 mg) in anhydrous THF (20 mL) and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq, 3.8 mmol, 878 mg) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH4 suspension over 15 minutes to control the exothermic evolution of H2 gas.

  • Reduction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 16 hours.

    • Expertise Insight: While carboxylic acid reduction is rapid at room temperature, the complete reduction of the N-Boc carbamate to an N-methyl group requires sustained thermal energy to drive the collapse of the hemiaminal intermediate.

  • Quench & Workup: Cool the reaction to 0 °C. Carefully quench by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (20 mL) dropwise.

    • Expertise Insight: Rochelle's salt acts as a bidentate ligand, chelating aluminum ions to break the thick, intractable aluminum emulsion into two distinct, easily separable phases[5]. Stir vigorously for 2 hours at room temperature until the phases clear.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford pure this compound.

Strategy B: Orthogonal Protecting Group Shuffle

Causality & Rationale

When selective functionalization is required, an orthogonal Boc/TBDMS strategy allows for independent manipulation of the nitrogen and oxygen termini. Borane-tetrahydrofuran (BH3·THF) is selected for the initial reduction because it is an electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids while leaving the electron-deficient N-Boc carbamate completely intact.

G N1 (S)-4-Boc-morpholine-3-carboxylic acid N2 (S)-tert-butyl 3-(hydroxymethyl) morpholine-4-carboxylate N1->N2 BH3·THF (Chemoselective Reduction) N3 (S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl) morpholine-4-carboxylate N2->N3 TBDMSCl, Imidazole (O-Protection) N4 (S)-3-(((tert-butyldimethylsilyl)oxy)methyl) morpholine N3->N4 TFA/DCM (N-Boc Deprotection) N5 (S)-4-methyl-3-(((tert-butyldimethylsilyl)oxy)methyl) morpholine N4->N5 CH2O, NaBH(OAc)3 (N-Methylation) N6 This compound N5->N6 TBAF/THF (O-Deprotection)

Figure 1: Orthogonal protecting group workflow for the synthesis of this compound.

Protocol 2: Multi-Step PG Shuffle

Step 1: Chemoselective Reduction

  • Dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C.

  • Add BH3·THF complex (1.0 M in THF, 2.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Quench cautiously with MeOH until effervescence ceases. Concentrate to yield the N-Boc alcohol.

Step 2: O-Silylation

  • Dissolve the crude alcohol (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) and TBDMSCl (1.2 eq) at 0 °C.

  • Stir at room temperature for 12 hours. Causality: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst to form the highly reactive N-silylpyridinium intermediate.

  • Partition between water and Et2O. Wash the organic layer with water (3×) to remove DMF. Dry and concentrate.

Step 3: N-Boc Deprotection

  • Dissolve the O-TBDMS intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0 °C.

  • Stir for 2 hours at room temperature. Causality: The tert-butyl cation generated is trapped by the solvent, releasing CO2. The TBDMS ether is sufficiently stable to brief exposure to TFA, though extended reaction times should be avoided.

  • Concentrate in vacuo. Neutralize with saturated aqueous NaHCO3 and extract with DCM.

Step 4: N-Methylation (Reductive Amination)

  • Dissolve the free amine (1.0 eq) in 1,2-dichloroethane (DCE). Add 37% aqueous formaldehyde (2.0 eq).

  • Stir for 30 minutes, then add NaBH(OAc)3 (1.5 eq). Causality: The pre-stir allows for complete iminium ion formation. NaBH(OAc)3 is a mild hydride source that selectively reduces the iminium ion without reducing unreacted aldehydes.

  • Stir for 12 hours. Quench with 1M NaOH, extract with DCM, dry, and concentrate.

Step 5: O-Desilylation

  • Dissolve the N-methylated intermediate in THF. Add TBAF (1.0 M in THF, 1.2 eq).

  • Stir at room temperature for 2 hours. Causality: The high bond dissociation energy of the Si-F bond drives the cleavage of the silyl ether, releasing the primary alcohol.

  • Concentrate and purify via silica gel chromatography (DCM/MeOH) to yield the final target.

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics between the two synthetic strategies, providing a framework for scale-up decision-making.

StrategyStep CountTypical Overall YieldKey ReagentsPrimary Use CaseLimitations
A: Global Reduction 165 - 75%LiAlH4, THF, Rochelle's SaltRapid scale-up of the target molecule for direct use.Incompatible with reducible functional groups (e.g., esters, nitriles).
B: Orthogonal PG Shuffle 545 - 55%BH3·THF, TBDMSCl, TFA, NaBH(OAc)3, TBAFComplex fragment coupling; selective functionalization.Longer sequence; lower overall yield; requires chromatographic purification.

References

  • [1] WO2025017116A1 - Pharmaceutical compounds having activity as wee1 inhibitors - Google Patents. google.com. 1

  • [2] WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds - Google Patents. google.com. 2

  • [3] Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed. nih.gov. 3

  • [4] We licked the frogs so you don't have to: A comprehensive history and analysis of the chemical syntheses of the classical psyc - ChemRxiv. chemrxiv.org. 4

  • [5] Lithium Aluminium Hydride Reductions - Rochelle's Salt - Curly Arrow. blogspot.com. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0)[1]. This chiral amino alcohol is a critical building block in drug development, frequently utilized in the synthesis of kinase inhibitors and oxazolidinone antibiotics. Due to its basic tertiary amine and primary hydroxyl group, researchers often encounter challenges related to chromatographic streaking, thermal degradation, and enantiomeric erosion.

This guide is engineered to provide scientists with field-proven, mechanistically grounded solutions to isolate and purify this molecule with maximum chemical and optical yield.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my product streak severely during silica gel chromatography, resulting in low recovery?

The Causality: this compound contains a basic morpholine nitrogen (pKa ~7.5). Standard silica gel is populated with acidic silanol groups (Si-OH). During elution, the basic amine undergoes strong hydrogen bonding and ion-exchange interactions with these silanols, causing irreversible adsorption and severe peak tailing. The Solution: You must dynamically deactivate the silica stationary phase. Incorporating a basic modifier—such as 1–5% Triethylamine (TEA)—into your mobile phase competitively binds the acidic silanols, allowing the amino alcohol to elute in a tight, symmetrical band[2]. Alternatively, utilize amine-functionalized silica or basic alumina.

Q2: My synthesized batch shows a drop in enantiomeric excess (ee). How can I upgrade the optical purity?

The Causality: Aggressive upstream reduction conditions or prolonged exposure to strong bases can trigger partial racemization at the C3 position of the morpholine ring. The Solution: Implement a classical chiral resolution. Basic amino alcohols readily form stable diastereomeric salts when reacted with chiral organic acids. Using L-(+)-tartaric acid generates diastereomeric salts with distinct lattice energies and solubilities, allowing the desired (S)-enantiomer salt to be isolated via fractional crystallization[3].

Q3: How do I remove high-boiling solvents or trace N-methylmorpholine impurities without degrading the product?

The Causality: Amino alcohols are highly susceptible to thermal oxidation. Prolonged heating at atmospheric pressure to boil off residual solvents will cause discoloration (yellowing/browning) and decomposition. The Solution: Perform all final polishing and solvent removal via distillation under strictly reduced pressure (vacuum distillation). Lowering the system pressure to < 5 mbar significantly depresses the boiling point, minimizing thermal stress on the morpholine ring[4].

Part 2: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Properties & Purification Parameters

Summarizing the critical parameters dictates the boundaries of your purification strategy.

ParameterValue / SpecificationRationale for Purification
Molecular Weight 131.17 g/mol Low molecular weight; amenable to vacuum distillation.
Functional Groups Tertiary amine, primary alcoholHighly polar; requires highly polar eluents (e.g., DCM/MeOH)[5].
Chromatography Eluent DCM : MeOH (90:10) + 1% TEATEA prevents silanol binding; MeOH ensures solubility.
Detection Method Ninhydrin or KMnO₄ stainLacks a strong chromophore; UV detection (254 nm) is ineffective.
Distillation Pressure < 5 mbar (High Vacuum)Prevents thermal degradation of the morpholine core[4].
Table 2: Quick-Reference Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Product co-elutes with TEA Incomplete solvent removal post-column.Co-evaporate the purified fractions with toluene (2x) to azeotropically remove residual TEA.
No crystallization during resolution Solvent is too polar or volume is too high.Concentrate the methanolic solution by 50% or add a non-polar anti-solvent (e.g., diethyl ether) dropwise.
Product turns yellow upon storage Auto-oxidation of the amine.Store under an inert atmosphere (Argon/N₂) at 2–8 °C in amber vials.

Part 3: Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

This protocol ensures the quantitative recovery of the amino alcohol by suppressing stationary phase interactions[2].

  • Eluent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 (v/v) ratio. Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Equilibration: Slurry-pack the silica gel using the TEA-doped eluent. Critical Step: Flush the packed column with at least 3 Column Volumes (CV) of the eluent. Self-validating check: Test the pH of the eluting solvent; it must be basic (pH > 8) to confirm silanol saturation.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of DCM and apply it evenly to the column head.

  • Elution: Run the column and collect fractions. Spot fractions on a TLC plate and develop using a Ninhydrin or KMnO₄ dip (followed by gentle heating) to visualize the product.

  • Isolation: Pool the product-containing fractions. Concentrate under reduced pressure. To remove residual TEA, add 10 mL of toluene and evaporate (repeat twice).

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Use this protocol to upgrade the enantiomeric excess (ee) of partially racemized batches[3].

  • Salt Formation: Dissolve 1.0 equivalent of the partially racemized amino alcohol in a minimum volume of hot methanol (approx. 60 °C). Slowly add 1.0 equivalent of L-(+)-tartaric acid. Stir until complete dissolution is achieved.

  • Fractional Crystallization: Remove the flask from the heat source and allow it to cool to room temperature over 2 hours. Transfer the flask to an ice bath (0–4 °C) for an additional 4 hours to induce crystallization of the less soluble diastereomeric salt.

  • Filtration: Collect the resulting crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold methanol to remove trapped impurities.

  • Free-Basing (Liberation): Dissolve the isolated crystals in distilled water. Slowly add 1M NaOH dropwise. Self-validating check: Continuously monitor the aqueous layer with pH paper until it reaches pH 11–12. This guarantees the complete neutralization of tartaric acid and the full liberation of the free amine[3].

  • Extraction: Extract the basic aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Part 4: Purification Workflow Visualization

The following decision tree outlines the logical progression for selecting a purification method based on the specific impurity profile of your crude batch.

PurificationWorkflow Crude Crude this compound Assess Assess Purity Profile (LC-MS, Chiral HPLC) Crude->Assess ChemImp Chemical Impurities (Byproducts, Salts) Assess->ChemImp EnantImp Enantiomeric Impurities (Low % ee) Assess->EnantImp Volatile Volatile Impurities (Solvents, N-methylmorpholine) Assess->Volatile Chroma Silica Chromatography (w/ 1-5% Et3N) ChemImp->Chroma Resolution Chiral Resolution (L-(+)-Tartaric Acid) EnantImp->Resolution Distillation Vacuum Distillation (< 5 mbar) Volatile->Distillation Pure Purified this compound Chroma->Pure Resolution->Pure Distillation->Pure

Decision tree for selecting the appropriate purification technique based on the impurity profile.

References

  • Title: 4-Methyl-3-(hydroxyMethyl)Morpholine | 1159598-86-3 | Source: ChemicalBook | URL: 5

  • Title: WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds | Source: Google Patents | URL: 1

  • Title: COVER PAGE - OECD Existing Chemicals Database (Morpholine Distillation) | Source: OECD | URL: 4

  • Title: A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol | Source: BenchChem | URL: 3

  • Title: Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols | Source: Beilstein Journals | URL: 2

Sources

Troubleshooting low enantiomeric excess in morpholine methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the enantioselective synthesis of morpholine methanol derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the complex stereochemical challenges associated with synthesizing these critical chiral building blocks, which are essential for developing therapeutics like the SNRI reboxetine1[1].

The morpholine ring presents unique synthetic hurdles. The proximity of the nitrogen and oxygen heteroatoms, combined with the basic conditions typically required for ring closure, creates an environment ripe for stereocenter erosion. This guide bypasses generic advice to provide you with mechanistic causality, self-validating protocols, and actionable data.

Part 1: Diagnostic Logic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to isolate the exact point of chirality loss in your workflow.

EE_Troubleshooting Start Low e.e. Detected in Morpholine Methanol HPLC 1. Validate Analytical Method (Chiral HPLC) Start->HPLC HPLC_Issue Poor Resolution or Peak Tailing? HPLC->HPLC_Issue HPLC_Fix Add Basic Modifier (e.g., 0.1% DEA) HPLC_Issue->HPLC_Fix Yes SM 2. Check Chiral Precursor (e.g., Epichlorohydrin) HPLC_Issue->SM No HPLC_Fix->SM SM_Issue Precursor e.e. < 99%? SM->SM_Issue SM_Fix Repurify or Change Supplier SM_Issue->SM_Fix Yes Rxn 3. Evaluate Cyclization Step SM_Issue->Rxn No SM_Fix->Rxn Rxn_Issue Strong Base / High Temp Causing Racemization? Rxn->Rxn_Issue Rxn_Fix Use Mild Base (K2CO3) Maintain Temp < 25°C Rxn_Issue->Rxn_Fix Yes Valid Proceed to Next Step Rxn_Issue->Valid No Rxn_Fix->Valid

Diagnostic workflow for isolating the root cause of low e.e. in morpholine methanol synthesis.

Part 2: Deep-Dive Troubleshooting & FAQs

Q1: I am synthesizing (S)-N-BOC-2-hydroxymethylmorpholine from (S)-epichlorohydrin. My starting material is >99% e.e., but my final product drops to 85% e.e. What is causing this erosion? Causality: In chiral pool syntheses utilizing epichlorohydrin, the base-mediated intramolecular cyclization of the chlorohydrin intermediate is highly sensitive to nucleophilic attack trajectories 2[2]. If the base is too strong (e.g., NaH) or the temperature is elevated, the intermediate alkoxide can undergo a reversible Payne-type rearrangement or an


-like dissociation. This allows bond rotation before ring closure, leading to partial racemization.
Solution:  Switch from thermodynamic to strict kinetic control. Use a milder base (such as aqueous 

or

) and maintain the cyclization temperature strictly at or below 0°C.

Q2: We are utilizing an enzymatic kinetic resolution (e.g., CAL-B) on racemic N-Boc-morpholine-2-carboxylic acid esters to isolate the chiral precursor. The E-value (enantiomeric ratio) is unexpectedly low. How do we improve selectivity? Causality: Lipase-catalyzed resolutions rely on the enzyme's active site maintaining a highly specific chiral pocket 3[3]. This pocket's conformation is dictated by the thermodynamic activity of water (


) and the solvent's dielectric constant. Highly polar solvents can strip the essential hydration shell from the enzyme, causing the active site to collapse or lose its rigid stereodiscrimination.
Solution:  Transition to a non-polar solvent like toluene or diisopropyl ether, and control the water activity using saturated salt hydrate pairs (e.g., 

) to maintain optimal enzyme hydration without promoting background racemic chemical hydrolysis.

Q3: My chiral HPLC analysis shows an e.e. of 60%, but polarimetry suggests >90%. Which metric is deceiving me? Causality: Morpholine methanols are highly polar, basic heterocycles. On standard chiral stationary phases (like Chiralcel OD-H or AD-H), the secondary/tertiary amine nitrogen interacts non-specifically with the acidic silanol groups on the silica backbone. This causes severe peak tailing and artificial peak overlap, leading the integration software to vastly underestimate the area of the major enantiomer 4[4]. Solution: You must add a basic modifier (0.1% Diethylamine or Ethanolamine) to your mobile phase to competitively bind the silanol sites, ensuring the morpholine only interacts with the chiral selector.

Part 3: Quantitative Reaction Parameters

The table below summarizes the causality between cyclization conditions and the resulting enantiomeric excess of (S)-2-(hydroxymethyl)morpholine synthesized from a >99% e.e. chlorohydrin precursor.

Base UsedSolventTemp (°C)Yield (%)Final e.e. (%)Primary Mechanistic Outcome
NaH (Strong)DMF657265 Rapid alkoxide formation; competitive

dissociation and racemization.
NaOH (Moderate)THF258188 Partial epimerization due to localized heating and Payne rearrangement.
K₂CO₃ (Mild)THF258594 Milder deprotonation restricts background racemization.
Et₄NOH (Mild/Bulky)THF092>99 Strict

trajectory maintained; stereocenter fully preserved.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Chiral HPLC Analysis

Objective: Accurately quantify the e.e. of the synthesized morpholine methanol while eliminating false baseline overlaps. Self-Validation Mechanism: The system is only "validated" to proceed if the resolution factor (


) between a known racemic standard's peaks is 

.
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v). Critical: Add 0.1% Diethylamine (DEA) to suppress non-specific silanol interactions.

  • System Suitability Test (SST): Inject 10

    
    L of a 1 mg/mL racemic morpholine methanol standard.
    
  • Validation Gate: Calculate the resolution factor:

    
    .
    
    • Check: If

      
      , STOP . Do not analyze your chiral sample. Adjust the isopropanol ratio or replace the column.
      
  • Sample Analysis: Once validated, inject the chiral sample. Calculate e.e. using the formula:

    
    .
    
Protocol 2: Enantioselective Base-Mediated Cyclization of Chiral Chlorohydrin

Objective: Convert the chiral chlorohydrin intermediate into (S)-2-(hydroxymethyl)morpholine without eroding the stereocenter. Self-Validation Mechanism: In-process monitoring via chiral LC-MS to confirm the e.e. of the uncyclized intermediate matches the starting material before initiating ring closure.

  • Pre-Reaction Validation: Dissolve the chlorohydrin intermediate in anhydrous THF (0.2 M). Take a 50

    
    L aliquot, quench with water, and analyze via the validated Chiral HPLC method (Protocol 1).
    
    • Check: Ensure e.e. remains >99%. If lower, the upstream amination step caused racemization.

  • Temperature Control: Cool the reaction vessel to strictly 0°C using an ice/brine bath. Causality: Lower temperatures suppress the activation energy required for the competing

    
     pathway.
    
  • Base Addition: Dropwise addition of 1.2 equivalents of aqueous

    
     over 30 minutes. Causality: A mild, bulky base promotes the desired intramolecular 
    
    
    
    displacement of the chloride without deprotonating adjacent stereocenters.
  • Reaction Quenching: Monitor via TLC. Once complete, quench immediately with saturated aqueous

    
     to neutralize the base and prevent post-reaction epimerization. Extract with EtOAc, dry over 
    
    
    
    , and concentrate.

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. 2

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters - ACS Publications. 1

  • Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate / Tetrahedron Letters. 3

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem. 4

Sources

Technical Support Hub: Purification of (S)-(4-Methylmorpholin-3-yl)methanol

[1][2][3]

Status: Online Agent: Senior Application Scientist Ticket: #4MM-PUR-001 Subject: Troubleshooting isolation, yield loss, and optical purity in crude (S)-(4-Methylmorpholin-3-yl)methanol.[1][2][3]

Introduction: The "Amphiphilic" Trap

Welcome to the technical support center. If you are struggling with this compound, you are likely facing the "Water-Soluble Amine Paradox." [1][2][3]

This molecule contains a tertiary amine (basic, polar) and a primary alcohol (polar, H-bonding), attached to a morpholine ring.[1][3] It is highly water-soluble and acts as a chelating ligand for metals (Lithium/Aluminum).[1][2][3] Standard organic workups (EtOAc/Water extraction) often result in 0% yield because the product prefers the aqueous phase or stays trapped in the metal salts.

This guide provides the specific protocols to break these interactions and isolate high-purity material.

Module 1: The Quench (Removing Inorganic Salts)[1]

User Question: "I reduced the precursor with LiAlH4, but upon quenching, I ended up with a grey, unfilterable sludge. My product is trapped inside. How do I get it out?"

Technical Diagnosis: You are experiencing the "Aluminate Gel" effect.[4] Standard water/NaOH quenches (Fieser method) often fail here because the amino-alcohol moiety chelates to the aluminum, preventing the formation of a granular precipitate.

The Solution: The Rochelle’s Salt Protocol We must use a ligand exchange method. Tartrate binds Aluminum stronger than your amine does.[2][3]

Protocol:

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with THF or Et2O (2x reaction volume).

  • Quench: Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

    • Ratio: Use approx. 20-30 mL of sat.[1][2][3] solution per gram of LiAlH4 used.[2][3][5][6]

  • The Critical Step: Vigorously stir at Room Temperature (RT) for 2–4 hours .

    • Visual Cue: The grey sludge will dissipate, separating into two clean layers: a clear organic layer and a clear aqueous layer.[3]

  • Separate: The aluminum is now in the aqueous layer as a tartrate complex.

Scientist's Note: If you still see emulsion, add solid NaCl to the aqueous layer to increase ionic strength (Salting Out).[3]

Module 2: Extraction Strategy (The Yield Killer)

User Question: "I quenched successfully, but after extracting with Diethyl Ether, my organic layer is empty. Where is my compound?"

Technical Diagnosis: this compound has a high LogP (approx -0.5 to -1.0) .[1][2][3] It is more soluble in water than in ether.[2][3] You are discarding your product with the aqueous waste.

The Solution: The "Salting Out" & "Polar Wash" Technique

Protocol:

  • Saturate: Take the aqueous layer from Module 1.[2][3] Add solid K₂CO₃ or NaCl until no more dissolves.[2][3] This pushes the organic amine out of the water phase ("Salting Out").

  • Select Solvent: Do NOT use Ether or Hexane.[1][2][3]

    • Recommended: Chloroform : Isopropanol (3:1 ratio).[1][2][3]

    • Alternative: Dichloromethane (DCM) (requires multiple passes).[1][2]

  • Execute: Extract the saturated aqueous layer 4–5 times.

  • Dry: Dry combined organics over Na₂SO₄ (avoid MgSO₄ as amino alcohols can bind to it slightly).

Solvent Efficiency Table:

Solvent SystemPartition Coefficient (Est.)Recommendation
Diethyl Ether< 0.1 (Poor)AVOID
Ethyl Acetate~ 0.5 (Low)Not recommended
DCM~ 2.0 (Moderate)Acceptable (requires 5x washes)
CHCl₃ : IPA (3:1) > 10.0 (Excellent) GOLD STANDARD
Module 3: Purification (Distillation vs. Derivatization)

User Question: "My crude oil is yellow/brown. Can I distill it? Or should I run a column?"

Technical Diagnosis:

  • Column Chromatography: Amino alcohols streak on Silica Gel due to H-bonding with silanols.[1][2][3] You must use 1-5% Triethylamine (TEA) or Ammonia in your eluent (e.g., DCM:MeOH:NH₄OH).[1][2][3]

  • Distillation: The boiling point is high (estimated >220°C atm).[1] Atmospheric distillation will cause decomposition (racemization or oxidation).[1][2][3]

Option A: Vacuum Distillation (Preferred for Scale) [1]

  • Equipment: Kugelrohr or Short Path Distillation.

  • Conditions: High Vacuum (< 1 mmHg) is mandatory.[1][2][3]

  • Target Range: Expect boiling at 95–110°C @ 0.5 mmHg .

  • Warning: Keep bath temperature below 140°C to prevent racemization.[1][2][3]

Option B: Salt Formation (Preferred for Purity) If you cannot achieve high vacuum, convert the oil to a solid salt.[3]

  • Dissolve crude oil in dry Ethanol or Methanol.[2][3]

  • Add 1.05 eq of Oxalic Acid (anhydrous).

  • Heat to dissolve, then cool slowly.

  • Filter the white crystalline solid.[2]

  • Recovery: To get the free base back, dissolve salt in minimal water, basify with K₂CO₃, and run the extraction from Module 2.[3]

Module 4: Optical Purity (The "S" vs. "R" Problem)

User Question: "How do I know if I still have the (S)-enantiomer? Could the reaction have racemized the chiral center?"

Technical Diagnosis: The C3 chiral center is alpha to the nitrogen. High heat or strong base can cause racemization via an iminium ion intermediate.[2][3]

The Solution: Mosher's Ester Analysis Standard rotation (polarimetry) is unreliable for oils with impurities.[1]

Protocol:

  • Take 10 mg of product.[2][3]

  • React with (R)-MTPA-Cl (Mosher's Acid Chloride) in Pyridine/DCM.[1][2][3]

  • Run ¹H-NMR or ¹⁹F-NMR .[1][2][3]

  • Analysis: If racemized, you will see two distinct sets of signals (diastereomers).[3] If pure, you will see a single set.[3]

Visual Troubleshooting Guides
Diagram 1: The Workup Decision Matrix

Use this logic flow to determine the correct isolation path based on your crude mixture's state.

WorkupLogicStartReaction Complete(LiAlH4 Reduction)QuenchQuench with Rochelle's Salt(Stir 3h @ RT)Start->QuenchCheckLayerCheck LayersQuench->CheckLayerClearClear SeparationCheckLayer->ClearEmulsionGrey Sludge/EmulsionCheckLayer->EmulsionExtractSeparate Aqueous LayerClear->ExtractFixEmulsionAdd Solid NaCl (Saturate)+ Filter through CeliteEmulsion->FixEmulsionFixEmulsion->ExtractChoiceExtraction Solvent?Extract->ChoiceWrongEther/EtOAcChoice->WrongRightCHCl3:IPA (3:1)Choice->RightResultBadYield Loss (<10%)Product in WaterWrong->ResultBadResultGoodHigh Recovery (>85%)Right->ResultGood

Caption: Decision matrix for maximizing recovery of hydrophilic amino alcohols from aluminum hydride reductions.

Diagram 2: Purification & Purity Logic

Follow this path to ensure chemical and optical purity.

PurificationCrudeCrude Oil(Yellow/Orange)PurityCheckCheck Purity(TLC/NMR)Crude->PurityCheckCleanClean NMR(>95%)PurityCheck->CleanDirtyImpurities PresentPurityCheck->DirtyChiralChiral Analysis(Mosher's Ester)Clean->ChiralDistillKugelrohr Distillation100°C @ 0.5 mmHgDirty->DistillIf Oil StableSaltFormation of Oxalate Salt(Recrystallize EtOH)Dirty->SaltIf Oil UnstableDistill->ChiralSalt->ChiralFinalPure (S)-IsomerChiral->FinalSingle Set of PeaksRacemicRacemizedChiral->RacemicDouble Peaks

Caption: Workflow for final purification and enantiomeric verification.

References
  • Rochelle's Salt Workup Mechanism

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[3] (Foundational text on Aluminum workups).

    • Org.[2][3][4][6][7][8][9] Process Res. Dev.2017 , 21, 9, 1355–1370.[3] "Salting-Out Informed by the Hofmeister Series." [1]

  • Extraction of Water-Soluble Amines

    • ResearchGate Discussion: "Removing inorganic salts from water soluble amino alcohols."[2][3]

  • Synthesis & Properties of Morpholine Derivatives

    • ChemicalBook: 4-Methylmorpholine Physical Properties (pKa ~7.4, BP 115°C).[1][2][3]

    • PubChem: (R)-(4-Methylmorpholin-3-yl)methanol hydrochloride data.[1][2][3]

  • Enantiomeric Analysis (Mosher's Method)

    • Dale, J. A.; Mosher, H. S. J. Am. Chem. Soc.[2][3]1973 , 95, 512.[3] "Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety."

Technical Support Center: Stability & Handling of (S)-(4-Methylmorpholin-3-yl)methanol in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling, analysis, and isolation of chiral amino alcohols. (S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0) presents a unique set of physicochemical behaviors under acidic conditions due to its tertiary amine core (N-methylmorpholine) and primary hydroxymethyl group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during acidic workflows.

Section 1: Mechanistic Overview of Acidic Stability

This compound is a


-amino alcohol. Under acidic conditions, the dominant event is the rapid, reversible protonation of the tertiary nitrogen. The N-methylmorpholine core has a basic pKa of approximately 7.4[1]. Consequently, at a pH below 5.4, the molecule exists almost exclusively as a highly polar morpholinium salt[2].

While the morpholine ether linkage is generally stable to dilute acids, extreme conditions (e.g., concentrated HBr or HI combined with high heat) can induce ether cleavage[2]. Furthermore, in the presence of carboxylic acids, the primary alcohol can undergo chemoselective O-acylation, a common side reaction for amino alcohols in acidic media[3].

AcidBaseEquilibrium A This compound (Free Base) B Morpholinium Salt (Protonated) A->B Dilute Acid (pH < 5) B->A Base (pH > 9) C O-Acylated Derivative B->C R-COOH / H+ (Chemoselective) D Ring Cleavage Products B->D Strong Acid + Heat (e.g., HI/HBr)

Fig 1. Acid-base equilibrium and degradation pathways of the morpholine derivative.

Section 2: Quantitative Physicochemical Data

To predict the behavior of this compound during chromatography and extraction, it is critical to understand its pH-dependent properties.

PropertyValueCausality & Experimental Implication
pKa (Conjugate Acid) ~7.4The tertiary amine dictates the ionization state. At pH < 5.4, the compound is >99% protonated, drastically reducing organic solubility.
LogP (Free Base) ~ -0.3The free base is inherently polar. Standard extraction with hexane or pure ethyl acetate will result in poor recovery.
LogD (pH 2.0) < -2.5Exclusively partitions into the aqueous phase. Acidic workups will trap the compound in the aqueous layer.
Stereocenter (C3) StableProtonation of the adjacent nitrogen prevents enamine formation, protecting the (S)-configuration from acid-catalyzed racemization.
Section 3: Troubleshooting Guides & FAQs

Q1: My compound elutes in the void volume during RP-HPLC when using 0.1% TFA as a mobile phase modifier. How can I retain it?

  • Root Cause: At pH ~2 (0.1% TFA), the tertiary amine is fully protonated. The resulting morpholinium salt is highly hydrophilic and lacks sufficient hydrophobic surface area to interact with a standard C18 stationary phase.

  • Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) for acidic mobile phases, or use a high-pH reversed-phase method (e.g., 10 mM ammonium bicarbonate, pH 9.5) to keep the analyte in its neutral free-base form.

Q2: I performed an acidic Boc-deprotection (4M HCl in dioxane), but I cannot recover my product after evaporating the solvent. Where did it go?

  • Root Cause: The product has formed a stable, highly polar hydrochloride salt. If you attempt to extract this salt using organic solvents without prior neutralization, it will remain in the aqueous phase or precipitate on the glassware.

  • Solution: You must perform a basification step (pH > 9.5) prior to extraction to regenerate the lipophilic free base.

Q3: I am observing a +42 Da mass shift in LC-MS after storing the compound in an acidic acetate buffer. Is the morpholine ring degrading?

  • Root Cause: The morpholine ring is intact. The +42 Da shift corresponds to an acetyl group.

    
    -amino alcohols are highly susceptible to chemoselective O-acylation when exposed to carboxylic acids (like acetic acid) under acidic conditions[3].
    
  • Solution: Avoid storing the compound in carboxylic acid buffers. Lyophilize the sample or store it in a non-nucleophilic/non-electrophilic buffer system (e.g., phosphate buffer).

Q4: Will strong acidic conditions cause racemization of the (S)-stereocenter?

  • Root Cause: Unlike ketones or aldehydes that readily form planar enols/enamines under acidic conditions, the C3 stereocenter of this morpholine derivative is adjacent to a basic nitrogen. Protonation creates an electrostatic barrier that prevents the formation of any planar intermediate.

  • Solution: The (S)-configuration is highly stable under standard acidic deprotection conditions. Racemization is not a primary concern unless extreme temperatures cause ring-opening.

Section 4: Self-Validating Experimental Protocols

LLEWorkflow Step1 1. Acidic Aqueous Mixture (Compound is Protonated) Step2 2. Cool to 0-5°C (Minimize Side Reactions) Step1->Step2 Step3 3. Basify to pH 9.5-10.0 (Regenerate Free Base) Step2->Step3 Step4 4. Extract with 10% IPA/DCM (Overcome High Polarity) Step3->Step4 Step5 5. Dry & Concentrate (Yield Pure Compound) Step4->Step5

Fig 2. Optimized liquid-liquid extraction workflow for recovering the free base.

Protocol 1: Quantitative Recovery via Liquid-Liquid Extraction (LLE)

Objective: Isolate the free base from an acidic aqueous reaction mixture (e.g., post-deprotection). Self-Validation Checkpoint: The aqueous layer must test at pH > 9.5 before extraction; otherwise, the morpholinium salt will not partition into the organic phase.

  • Quenching: Transfer the acidic aqueous mixture to an Erlenmeyer flask and cool to 0–5 °C using an ice bath.

    • Causality: Cooling minimizes the exothermic heat generated during neutralization, preventing thermal degradation.

  • Basification: Slowly add cold 2M NaOH (or saturated aqueous Na₂CO₃) dropwise while stirring continuously. Monitor the pH using indicator paper until it reaches 9.5–10.0.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 volumes of a highly polar organic solvent mixture (e.g., 10% Isopropanol in Dichloromethane).

    • Causality: The LogP of the free base is ~ -0.3. Pure DCM is often insufficiently polar to efficiently extract this hydrophilic molecule; the addition of a hydrogen-bond donor (IPA) disrupts aqueous solvation shells, driving the compound into the organic layer.

  • Washing: Combine the organic layers and wash once with a minimal volume of saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 40 °C to yield the pure this compound.

Protocol 2: HILIC-LC-MS Analysis for Acidic Samples

Objective: Accurately quantify the compound without neutralizing the acidic sample matrix. Self-Validation Checkpoint: The retention factor (


) should be > 2.0. If the peak elutes earlier, increase the initial organic concentration.
  • Column Selection: Equip the LC system with a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in H₂O + 0.1% Formic Acid (pH ~3).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Start at 95% B. Hold for 1.0 min. Ramp to 60% B over 5.0 mins.

    • Causality: In HILIC, the aqueous phase is the strong eluent. Starting with high organic content ensures the polar morpholinium salt partitions into the water-enriched layer on the stationary phase, providing strong retention and sharp peak shapes.

  • Detection: Monitor via ESI+ MS (m/z 132.1 [M+H]⁺).

References
  • Title: 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (via PMC) URL: [Link]

  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

Sources

Optimizing reaction temperature for morpholine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Morpholine Synthesis

Ticket ID: #MORPH-OPT-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Critical Safety & Compliance Alert

STOP AND READ BEFORE PROCEEDING: Several precursors discussed in this guide, specifically bis(2-chloroethyl) ether , are structural analogs of sulfur mustard (mustard gas) and are classified as extremely hazardous substances.[1]

  • Bis(2-chloroethyl) ether: Fatal on skin contact, carcinogenic, and a severe inhalation hazard.[1] All temperature optimization must occur in a certified fume hood with appropriate scrubbing.

  • High-Temperature Acid Dehydration: Reactions reaching 200°C+ with concentrated H₂SO₄ pose severe thermal and chemical burn risks. Exotherms upon acid addition can be violent.[2]

Diagnostic Workflow: Method Selection

Before optimizing temperature, confirm you are using the correct thermal pathway for your substrate.[1]

MorpholineMethodSelection Start Start: Select Precursor CheckSubstrate Substrate Type? Start->CheckSubstrate PathA Linear Amino Alcohol (e.g., Diethanolamine) CheckSubstrate->PathA PathB Primary Amine + Bis-Electrophile CheckSubstrate->PathB PathC Aryl Halide + Amino Alcohol CheckSubstrate->PathC MethodA Method A: Acid-Catalyzed Cyclodehydration PathA->MethodA MethodB Method B: Double N-Alkylation (SN2) PathB->MethodB MethodC Method C: Pd-Catalyzed Buchwald-Hartwig PathC->MethodC TempA High Temp Required (150°C - 210°C) MethodA->TempA TempB Moderate Temp (Reflux: 60°C - 110°C) MethodB->TempB TempC Sensitive Temp (80°C - 100°C) MethodC->TempC

Figure 1: Decision tree for selecting the appropriate morpholine synthesis pathway and associated thermal profiles.

Module A: Acid-Catalyzed Cyclodehydration (Diethanolamine Route)

Context: This is the industrial standard for unsubstituted morpholines. It relies on thermodynamic control to drive the equilibrium by removing water.

Mechanism & Temperature Logic

The reaction requires the protonation of a hydroxyl group to create a good leaving group (


), followed by intramolecular nucleophilic attack by the nitrogen.
  • Activation Energy: High. The elimination of water is endothermic and entropically driven.

  • Target Temperature: 170°C – 210°C .

    • Why? You must exceed the boiling point of the water/acid azeotrope to drive the equilibrium forward (Le Chatelier's principle).

Troubleshooting Guide

Q: My reaction stalls at ~60% conversion despite running for 24 hours. What is wrong? A: Your internal temperature is likely too low to remove water.

  • Diagnosis: If you are refluxing at 140-150°C, you are merely recycling the water produced by the reaction, establishing an equilibrium that favors the open-chain form.

  • Solution: Increase the bath temperature to allow the internal temperature to reach 200-210°C . Use a Dean-Stark trap or distillation setup to physically remove the water distillate as it forms.

Q: The reaction mixture turned into a black tar (charring). A: Thermal oxidative degradation occurred.

  • Cause: Temperatures exceeding 220°C or "hot spots" in the flask due to poor stirring of the viscous amine/acid salt.

  • Solution:

    • Limit the heating mantle temperature to 215°C.

    • Ensure vigorous mechanical stirring (magnetic stirring often fails as the mixture thickens).

    • Conduct the reaction under a nitrogen blanket to prevent oxidation of the amine at high temperatures.

Q: Is the acid concentration temperature-dependent? A: Yes.

  • Protocol: If using 70% H₂SO₄, you must first heat to ~150°C to distill off the water from the acid itself before the dehydration of the amine begins. If using Oleum (fuming sulfuric acid), the reaction is more exothermic; start cooling at 0°C, then ramp slowly to 170°C to prevent runaway pressure buildup.[1]

Module B: Double N-Alkylation (Bis-Electrophile Route)

Context: Used for synthesizing N-substituted morpholines (e.g., N-phenylmorpholine) by reacting a primary amine with bis(2-chloroethyl) ether.[1]

Mechanism & Temperature Logic

This is a kinetic double


 substitution.
  • Step 1: Intermolecular attack (Amine + Ether

    
     Linear intermediate).
    
  • Step 2: Intramolecular ring closure.

  • Target Temperature: 80°C – 120°C (Solvent Reflux).

    • Why?

      
       reactions require sufficient thermal energy to reach the transition state but excessive heat promotes quaternary ammonium salt formation (over-alkylation).
      
Troubleshooting Guide

Q: I am seeing mostly mono-alkylated linear products, not the ring. A: The temperature is sufficient for the first intermolecular step but insufficient for the second intramolecular closure, which is entropically less favored.

  • Solution:

    • Increase temperature to 100-110°C (switch solvent from THF to Toluene or Dioxane).

    • Extend reaction time. The second step (cyclization) is the rate-determining step (RDS) in this pathway.

Q: The reaction is producing a solid precipitate that isn't my product. A: You are likely forming the quaternary ammonium salt (dimerization or double addition).

  • Cause: Temperature is too high relative to the steric hindrance, or stoichiometry is off.

  • Solution:

    • Lower the temperature to 60-80°C.

    • High Dilution: Run the reaction at high dilution (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Stepwise Heating: Heat to 50°C for 2 hours (Step 1), then ramp to reflux (Step 2).

Q: Can I use Phase Transfer Catalysis (PTC) to lower the temperature? A: Yes.

  • Protocol: Use 50% NaOH (aq) and Toluene with TBAB (Tetrabutylammonium bromide).[1]

  • Benefit: Allows the reaction to proceed efficiently at 80-90°C with cleaner profiles than neat heating.

Comparative Data: Temperature vs. Yield

MethodSubstrateCatalyst/ReagentOptimal Temp RangeTypical YieldMajor Side Reaction (High T)
Cyclodehydration DiethanolamineH₂SO₄ / Oleum170°C - 210°C80-90%Charring / Oxidation
N-Alkylation Aniline + Bis-etherK₂CO₃ / NaOH80°C - 110°C60-75%Quaternary Ammonium Salts
Pd-Catalyzed Aryl Halide + MorpholinePd(OAc)₂ / BINAP80°C - 100°C70-95%Catalyst Deactivation / Heck

Visualizing the Mechanism

MorpholineMechanism Precursor Diethanolamine (HO-R-NH-R-OH) Protonation Protonation (HO-R-NH-R-OH₂⁺) Precursor->Protonation + H⁺ Transition Transition State (Ring Closure) Protonation->Transition Slow Step Product Morpholine Ring + H₂O Transition->Product Heat1 Heat (150°C) Activation Heat1->Protonation Kinetic Energy Heat2 Heat (200°C) Water Removal Heat2->Product Equilibrium Shift (Distillation)

Figure 2: The role of thermal energy in the acid-catalyzed cyclization pathway.[1] Note that 200°C is required not just for activation, but for the thermodynamic removal of the water byproduct.

References

  • BenchChem Technical Support. (2025).[3][4] Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem.[2][3] Link[1]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines: Recent Literature.Link

  • U.S. Patent 2,777,846. Process of producing morpholine from diethanolamine.[5] (Demonstrates the 200°C+ requirement for acid dehydration). Link

  • PubChem. (2025). Bis(2-chloroethyl) ether: Hazardous Chemical Data.[6] National Library of Medicine. Link[1]

  • Journal of the American Chemical Society. (2024). Redox-Neutral Protocol for Morpholine Synthesis.[7] J. Am. Chem. Soc. 146, 29847-29856.[1][7] Link[1]

Sources

Technical Support Center: Solubility Optimization for (S)-(4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

User Issue: Difficulty achieving stable, clear aqueous solutions of (S)-(4-Methylmorpholin-3-yl)methanol, often manifesting as turbidity, phase separation ("oiling out"), or inconsistent dissolution rates.

Scientist's Analysis: this compound is a chiral heterocyclic building block containing both a tertiary amine and a primary alcohol.[1] While theoretically water-miscible due to its polarity, practical solubility issues arise from pH-dependent ionization states and hygroscopicity .[1]

The molecule exists in equilibrium between a neutral "free base" (lipophilic, prone to phase separation) and a protonated "cationic" form (highly hydrophilic). Most solubility failures occur when researchers attempt to dissolve the free base in neutral or basic buffers (


), where the amine remains uncharged.
Physicochemical Profile
PropertyDataImplication for Solubility
Physical State Colorless to yellow liquid / Low-melting solidProne to "oiling out" rather than precipitating as crystals.[1]
pKa (Conj. Acid) ~7.4 (Estimated based on N-methylmorpholine)Critical: At pH 7.4, 50% is neutral (insoluble).[1] At pH 5.0, >99% is charged (soluble).
LogP ~ -0.7 to 0.5 (pH dependent)Borderline lipophilicity in neutral state causes aggregation.[1]
Hygroscopicity HighAbsorbs atmospheric water; massing errors lead to incorrect molarity.[1]

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of the insolubility.

Solubility_Diagnostic Start Start: Observation Turbid Turbid / Oily Droplets Start->Turbid Solid Solid Precipitate / Gums Start->Solid Check_pH Check Solvent pH Turbid->Check_pH Check_Age Check Sample Age/Storage Solid->Check_Age Sol_A Issue: Free Base Phase Separation Fix: Acidification (Protocol A) Check_pH->Sol_A pH > 7.0 Sol_C Issue: Ionic Strength 'Salting Out' Fix: Reduce Buffer Salt Conc. Check_pH->Sol_C pH < 6.0 (High Salt Buffer) Check_Age->Sol_A Fresh Sample (Cold) Sol_B Issue: N-Oxide Impurity or Carbonate Salt Fix: Filtration/Recrystallization Check_Age->Sol_B Old/Yellowed Sample

Figure 1: Diagnostic logic for identifying the specific mode of solubility failure.

Troubleshooting Guides

Issue 1: "Oiling Out" / Turbidity in Neutral Water

The Mechanism: The pKa of the morpholine nitrogen is approximately 7.[1]4. In neutral water (pH 7) or PBS (pH 7.4), a significant fraction of the molecule exists as the uncharged free base. This neutral form is less polar and can form a separate oily phase at concentrations >10 mM.[1]

Protocol A: The "Protonation Switch" (Acidification) Objective: Convert the free base into the highly soluble hydrochloride salt in situ.[1]

  • Preparation: Calculate the required molarity of your stock solution.

  • Solvent Choice: Do not use pure water initially.[1] Use 0.1 M HCl or a diluted acetic acid solution.[1]

  • Step-by-Step:

    • Weigh the this compound.[1]

    • Add 0.9 equivalents of 1M HCl (relative to the morpholine).[1]

    • Vortex vigorously.[1] The pH should drop below 6.0.[1]

    • Result: The amine protonates (

      
      ), drastically increasing water solubility.
      
  • Buffering: Once dissolved, slowly add your buffer (e.g., PBS).[1]

    • Warning: If the final pH rises above 7.5, the compound may precipitate/oil out again if the concentration is high. Keep stock solutions slightly acidic (pH 5-6).[1]

Issue 2: Inconsistent Molarity (Hygroscopicity)

The Mechanism: As a low-molecular-weight amino alcohol, this compound is hygroscopic.[1] It absorbs water from the air, meaning "10 mg" on your balance might actually be 8 mg of compound and 2 mg of water, leading to under-dosed experiments.

Protocol B: Gravimetric Correction

  • Do not rely on solid weighing for <20 mg amounts.

  • Stock Solution Method:

    • Dissolve the entire contents of the commercial vial (e.g., 100 mg or 1 g) into a known volume of dry DMSO or 0.1 M HCl to create a "Master Stock."

    • Calculate the concentration based on the vendor's stated mass (assuming the vial was sealed) rather than re-weighing the sticky solid.

  • Storage: Store the Master Stock at -20°C.

Issue 3: Solubility in Biological Assays (DMSO Limits)

The Mechanism: Researchers often dissolve the compound in DMSO to avoid pH issues, but then experience precipitation when diluting into cell culture media (which is pH 7.4).

Protocol C: The Co-Solvent Step-Down Objective: Prevent "shock" precipitation during dilution.[1]

  • Dissolve compound in 100% DMSO to 100 mM.

  • Intermediate Dilution: Do not pipette 1 µL of DMSO stock directly into 1 mL of media.

    • Create a 10x working solution in water adjusted to pH 6.0 .

    • Example: Dilute 10 µL of DMSO stock into 90 µL of pH 6.0 water.[1]

  • Final Dilution: Add this intermediate solution to your assay well. The slight acidity will dissipate in the buffered media, but the lower concentration will prevent immediate aggregation.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution if it is cloudy? A: Yes, but monitor the temperature. Sonication generates heat.[1] If the cloudiness is due to the "Cloud Point" (inverse solubility, common in some polymers but less likely here) or simple saturation, heat might help temporarily. However, if the cloudiness is due to the pH being too high (free base form), sonication will not solve the problem permanently. Adjust the pH first.

Q: I see a white solid forming over time in my stored solution. What is it? A: This is likely a carbonate salt.[1] Amino-alcohols react with atmospheric


.[1]
  • Prevention:[1] Store stock solutions under nitrogen or argon atmosphere.[1] Ensure caps are parafilmed.[1]

  • Recovery: Acidifying the solution (Protocol A) will release the

    
     as gas and re-dissolve the morpholine.
    

Q: Why does the Safety Data Sheet (SDS) say it is "miscible" if I can't dissolve it? A: "Miscibility" usually refers to the pure substance interacting with pure water.[1] However, in a lab setting, "water" often implies "buffer." The presence of salts (NaCl, KCl) in your buffer competes for water molecules ("salting out" effect), reducing the solubility of the organic free base.

Q: Which salt form should I buy if I have a choice? A: Always purchase the Hydrochloride (HCl) or Oxalate salt if available.[1] These are crystalline solids that are much easier to weigh and dissolve instantly in water compared to the waxy/liquid free base.[1]

References

  • PubChem. (2025).[1][2][3][4] (4-Methylmorpholin-3-yl)methanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for morpholine pKa ~8.3 and N-substituted effects).

Sources

Technical Support Center: Best Practices for Hygroscopic Morpholine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the storage and handling of hygroscopic morpholine alcohols. As a class of compounds widely utilized in pharmaceutical synthesis, corrosion inhibition, and as chemical intermediates, their efficacy is critically dependent on maintaining their anhydrous state.[1][2] Their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges in a laboratory setting.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource built on established scientific principles and field-proven experience. We will delve into the causality behind best practices and provide actionable troubleshooting protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly are morpholine alcohols and what makes them hygroscopic?

A1: Morpholine alcohols are organic compounds that feature a morpholine ring and one or more hydroxyl (-OH) functional groups. The morpholine ring is a heterocyclic amine ether.[1] The hygroscopicity arises from the polar nature of the molecule, particularly the nitrogen and oxygen atoms in the morpholine ring and the hydroxyl groups. These sites readily form hydrogen bonds with water molecules present in the ambient air, effectively pulling moisture into the substance.[4]

Q2: Why is moisture absorption a critical issue for these compounds?

A2: Moisture absorption is not a trivial issue; it can fundamentally compromise your material and experiments in several ways:

  • Physical State Alteration: Anhydrous, free-flowing powders can become clumped, caked, or even liquefy into a paste, making accurate weighing and dispensing nearly impossible.[4][5]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways, such as hydrolysis, especially under elevated temperatures or in the presence of acidic or basic catalysts.[6] This can lead to a change in the compound's purity and the formation of impurities.

  • Reaction Interference: In many synthetic applications, morpholine alcohols are used in moisture-sensitive reactions (e.g., with organometallics or water-sensitive catalysts). The introduction of water can quench reagents, cause unwanted side reactions, and significantly reduce yields or lead to complete reaction failure.

  • Inaccurate Stoichiometry: When you weigh a hygroscopic compound that has absorbed water, you are weighing both the compound and the water. This leads to an overestimation of the amount of active reagent, resulting in incorrect molar ratios in your reaction setup.

Q3: What are the ideal storage conditions for hygroscopic morpholine alcohols?

A3: The primary goal is to create a barrier between the compound and atmospheric moisture. The ideal conditions depend on the compound's degree of hygroscopicity and the sensitivity of your application. See the summary table below for specific recommendations.

Q4: What type of container is best for storing these compounds?

A4: The original manufacturer's container is often the best choice, as it has been selected for compatibility. If repackaging is necessary, use amber glass bottles with tight-fitting, polytetrafluoroethylene (PTFE)-lined caps. For highly sensitive compounds, containers with a septum seal that allow for the removal of material via syringe under an inert atmosphere are recommended.[7] Never store these compounds in containers with breathable caps or in standard plastic bags.

Q5: What are the primary safety hazards associated with morpholine alcohols?

A5: Morpholine and its derivatives are typically classified as corrosive and can cause severe skin and eye irritation or burns upon direct contact.[3][8] Vapors can be irritating to the respiratory tract.[3] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat.[9][10] Refer to the specific Safety Data Sheet (SDS) for the compound you are using for detailed hazard information.[9]

Data Presentation

Table 1: Recommended Storage Conditions for Hygroscopic Morpholine Alcohols
Parameter General Use High-Purity / Sensitive Applications Rationale
Temperature Cool (15-25°C)[11]Cool (15-25°C)Prevents thermal degradation and reduces water vapor pressure in the headspace.[6]
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) blanketMinimizes exposure to atmospheric moisture and oxygen.[6][12]
Humidity Dry areaUse of a desiccator cabinetA desiccator provides an ultra-low humidity environment to prevent moisture uptake.[12]
Light Protect from lightStore in amber or opaque containersPrevents photolytic degradation, to which aromatic systems can be susceptible.[6][7]
Table 2: General Chemical Incompatibility Chart
Do NOT Store With Reason for Incompatibility Potential Hazard
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Can react violently with amines and alcohols.[8][13]Fire, explosion.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Exothermic neutralization reaction with the basic morpholine nitrogen.[14]Violent reaction, heat generation.
Acid Anhydrides & Acid Chlorides Reacts with the alcohol and amine functional groups.Vigorous, exothermic reaction.
Reactive Metals (e.g., Sodium, Potassium)Alcohols can react to release flammable hydrogen gas.Fire hazard.

Troubleshooting Guide

Problem 1: My solid morpholine alcohol has clumped or turned into a viscous liquid.

  • Underlying Cause: This is a classic sign of significant moisture absorption from the atmosphere. The physical properties have been altered due to the formation of hydrates or dissolution in the absorbed water.[4]

  • Troubleshooting Protocol:

    • Assess Usability: The material's purity is now questionable. For non-critical applications, you might proceed, but be aware that your weighing will be inaccurate. For sensitive synthetic work, the material should be considered compromised.

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water percentage.[15] This is the most reliable method to know the extent of the problem.

    • Attempting to Dry (with caution): Drying in a vacuum oven at a gentle temperature (e.g., 40-50°C) may remove some water, but it can also cause thermal degradation.[16] This is a salvage operation and is not recommended for high-purity applications. The preferred method is to discard the compromised reagent and use a fresh, properly stored bottle.

    • Preventative Action: Review your storage protocol. Ensure containers are sealed immediately after use and stored in a desiccator if necessary.[4][12]

Problem 2: My reaction yield is low, or I'm seeing unexpected byproducts.

  • Underlying Cause: If your morpholine alcohol was a key reagent, it is highly probable that water introduced from the hygroscopic material is interfering with the reaction. Water can act as a nucleophile, a base, or a proton source, leading to side reactions or quenching of sensitive reagents.

  • Troubleshooting Protocol:

    • Isolate the Variable: Before repeating the reaction, obtain a fresh, sealed bottle of the morpholine alcohol.

    • Implement Anhydrous Techniques: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere of nitrogen or argon.

    • Weighing Protocol: Use the "Protocol 2: Weighing and Dispensing" guide below to ensure the reagent is not exposed to air during measurement.

    • Confirmation: If the reaction succeeds with a fresh bottle and proper technique, it strongly validates that moisture contamination from the previous reagent was the root cause.

Problem 3: The mass of the chemical keeps increasing on the analytical balance.

  • Underlying Cause: The compound is actively absorbing moisture from the air while on the balance pan. This is a direct observation of its hygroscopic nature.[16]

  • Troubleshooting Protocol:

    • Work Quickly: Prepare everything in advance. Have your spatula, container, and notebook ready. Minimize the time the container is open.[4]

    • Weigh by Difference: Pre-weigh the sealed vial containing the morpholine alcohol. Quickly dispense an approximate amount into your reaction vessel and immediately reseal the vial. Weigh the vial again. The difference in mass is the amount of compound you have added. This method avoids leaving the hygroscopic powder exposed on a watch glass.

    • Use a Controlled Environment: For the most accurate results, perform all weighing operations inside a glovebox with a low-humidity atmosphere.[16]

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Handling of a New Bottle
  • Inspection: Upon receipt, inspect the container's seal for any damage. Note the date of receipt on the bottle.

  • Acclimatization: If the bottle was stored in a cold location, allow it to warm to ambient laboratory temperature before opening. This prevents condensation of atmospheric moisture on the cold chemical.

  • Inert Gas Purge: Before first use, briefly flush the headspace of the bottle with a gentle stream of dry nitrogen or argon.

  • Sealing: After dispensing, ensure the cap is tightly sealed. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Immediately return the container to its designated storage location, preferably a desiccator cabinet.[12]

Diagram 1: Decision Workflow for a Suspected Compromised Container

This diagram outlines the logical steps to take when you encounter a container of morpholine alcohol that may have been improperly stored or shows signs of moisture absorption.

Compromised_Container_Workflow start Suspected Compromised Container Identified visual_check Visual Inspection: - Clumping? - Discoloration? - Liquefaction? start->visual_check no_issue No Visible Issues visual_check->no_issue None issue_found Visible Issues Found visual_check->issue_found Yes application_check Is the application highly moisture-sensitive? no_issue->application_check karl_fischer Perform Karl Fischer Titration to Quantify Water issue_found->karl_fischer non_sensitive Non-Sensitive Application application_check->non_sensitive No sensitive Sensitive Synthesis application_check->sensitive Yes use_with_caution Proceed with Caution (Adjust mass for water content) non_sensitive->use_with_caution new_reagent Use a Fresh, Sealed Container of Reagent sensitive->new_reagent karl_fischer->use_with_caution Water content acceptable for non-sensitive use discard Discard Reagent (Follow hazardous waste protocols) karl_fischer->discard High water content use_with_caution->discard If results are poor

Caption: Decision workflow for handling potentially compromised hygroscopic reagents.

Protocol 2: Weighing and Dispensing a Hygroscopic Morpholine Alcohol

This protocol is designed to minimize moisture exposure during the critical step of weighing.

  • Preparation: Place your reaction flask (or receiving vessel) and a clean, dry spatula on the analytical balance. Tare the balance.

  • Dispensing: Remove the reaction flask. Open the morpholine alcohol container for the shortest time possible. Using the spatula, quickly add the approximate desired amount of the solid to the flask.

  • Sealing: Immediately and tightly reseal the morpholine alcohol container.

  • Weighing: Place the reaction flask containing the chemical back on the tared balance. The reading is the precise mass of the reagent you have added.

  • Inert Atmosphere: If the reaction is moisture-sensitive, immediately cap the flask with a septum and purge with inert gas.

Diagram 2: Workflow for Anhydrous Solution Preparation

This workflow illustrates the key steps for preparing a solution for a moisture-sensitive reaction.

Anhydrous_Solution_Prep step1 Step 1: Glassware Prep Oven-dry or flame-dry all glassware. Cool under inert gas. step2 Step 2: Reagent Weighing Weigh hygroscopic solid using 'weigh by difference' method or in a glovebox. step1->step2 step3 Step 3: Solvent Addition Add anhydrous solvent via cannula or syringe to the flask containing solid. step2->step3 step4 Step 4: Dissolution Stir under a positive pressure of N2 or Ar until fully dissolved. step3->step4 step5 Step 5: Ready for Use Solution is ready for use in a moisture-sensitive reaction. step4->step5

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of (S)-(4-Methylmorpholin-3-yl)methanol and a Comparison with Related Chiral Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful and safe pharmaceutical design. The morpholine moiety, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties. When this heterocycle is asymmetrically substituted, as in (S)-(4-Methylmorpholin-3-yl)methanol, a detailed understanding of its three-dimensional structure and the relative orientation of its substituents is critical. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the molecular structure.

This guide provides an in-depth interpretation of the predicted ¹H NMR spectrum of this compound. As direct, publicly available spectral data for this specific enantiomer is limited, this analysis is built upon established principles of NMR spectroscopy and comparative data from structurally related morpholine derivatives. We will dissect the expected chemical shifts, coupling constants, and multiplicities for each proton, offering a rationale grounded in the electronic and steric environment of the molecule. Furthermore, we will compare this predicted spectrum with the experimental data of other substituted morpholines to highlight the key spectral features that arise from different substitution patterns.

Interpreting the ¹H NMR Spectrum of this compound

The structure of this compound presents a number of distinct proton environments, each expected to give rise to a unique signal in the ¹H NMR spectrum. The morpholine ring typically adopts a chair conformation, leading to differentiation between axial and equatorial protons.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of similar structures found in the literature.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-2ax2.6 - 2.8dddJ ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq)1H
H-2eq2.8 - 3.0dddJ ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq)1H
H-32.9 - 3.1m-1H
H-5ax3.5 - 3.7dddJ ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq)1H
H-5eq3.8 - 4.0dddJ ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq)1H
H-6ax3.3 - 3.5dddJ ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq)1H
H-6eq3.9 - 4.1dddJ ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq)1H
H-7a3.5 - 3.7ddJ ≈ 11 (gem), 6 (vic)1H
H-7b3.7 - 3.9ddJ ≈ 11 (gem), 4 (vic)1H
N-CH₃2.2 - 2.4s-3H
OHVariablebr s-1H

Peak-by-Peak Analysis: A Rationale

  • N-CH₃ (Methyl Protons): The three protons of the N-methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet in the upfield region of the spectrum, typically between 2.2 and 2.4 ppm.

  • Morpholine Ring Protons (H-2, H-5, H-6): The protons on the morpholine ring are diastereotopic due to the chiral center at C-3. This means that the axial and equatorial protons on each carbon will have different chemical shifts and will split each other.

    • H-5 and H-6 (Protons adjacent to Oxygen): The protons on the carbons adjacent to the oxygen atom (C-5 and C-6) are expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the oxygen. They will likely appear in the range of 3.3 to 4.1 ppm. The geminal coupling between axial and equatorial protons is typically around 12 Hz. Axial-axial couplings are generally large (around 10 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-4 Hz).[1] This will result in complex multiplet patterns, likely doublet of doublet of doublets (ddd).

    • H-2 (Protons adjacent to Nitrogen): The protons on the carbon adjacent to the nitrogen atom (C-2) will be slightly less deshielded than those next to the oxygen and are predicted to resonate between 2.6 and 3.0 ppm. They will also exhibit complex splitting patterns due to geminal and vicinal couplings.

  • H-3 (Methine Proton): The proton at the chiral center (C-3) is coupled to the adjacent protons on C-2 and to the protons of the hydroxymethyl group. This will result in a complex multiplet, likely appearing between 2.9 and 3.1 ppm.

  • H-7 (Hydroxymethyl Protons): The two protons of the hydroxymethyl group are diastereotopic and will have different chemical shifts. They will be coupled to each other (geminal coupling, typically around 11 Hz) and to the H-3 proton. This will result in two separate signals, each appearing as a doublet of doublets (dd).

  • OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will typically appear as a broad singlet and may exchange with deuterium if a protic deuterated solvent (like D₂O or CD₃OD) is used, causing the peak to disappear.[2]

Visualizing the Structure-Spectrum Correlation

Figure 1. Structure of this compound with proton labeling.

Comparative Analysis with Alternative Morpholine Derivatives

To better understand the spectral features of this compound, it is instructive to compare its predicted ¹H NMR data with that of simpler, related morpholine derivatives.

Table 2: Comparison of ¹H NMR Data for Selected Morpholine Derivatives

CompoundN-CH₃ (δ, ppm)H-2, H-6 (δ, ppm)H-3, H-5 (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted) 2.2 - 2.4 (s)2.6 - 3.0 (H-2), 3.3 - 4.1 (H-6)2.9 - 3.1 (H-3), 3.5 - 4.0 (H-5)3.5 - 3.9 (-CH₂OH)
4-Methylmorpholine [3]~2.3 (s)~2.4 (t)~3.7 (t)-
2-Phenyl-4-tosylmorpholine [4]-4.60 (dd, H-2), 2.24 & 2.50 (H-3)3.62 & 3.76 (H-6), 3.85 & 4.09 (H-5)7.28-7.61 (Aryl), 2.43 (Ts-CH₃)
3-Methyl-2,6-diphenylpiperidin-4-one [5]-4.12 (d, H-2)1.71 (s, CH₃)7.08-7.30 (Aryl), 3.47 (N-CH₂-N), 2.45 & 3.61 (morpholine-CH₂)

Discussion of Comparative Data

  • Effect of N-Methyl Group: The presence of the N-methyl group in both the target molecule and 4-methylmorpholine gives rise to a characteristic singlet around 2.2-2.4 ppm.[3]

  • Effect of C-3 Substitution: In the unsubstituted 4-methylmorpholine, the protons on C-2/C-6 and C-3/C-5 are chemically equivalent, leading to simple triplet signals. The introduction of the hydroxymethyl group at C-3 in our target molecule breaks this symmetry. This results in distinct signals for each proton on the morpholine ring, leading to a much more complex spectrum.

  • Deshielding Effects of Substituents: In 2-phenyl-4-tosylmorpholine, the phenyl group at C-2 causes a significant downfield shift of the H-2 proton to 4.60 ppm.[4] The tosyl group on the nitrogen is strongly electron-withdrawing, which also contributes to the overall deshielding of the ring protons compared to N-alkylated morpholines.

  • Stereochemistry and Multiplicity: The fixed chair conformation of the morpholine ring in substituted derivatives leads to complex splitting patterns that are not simple triplets as seen in the parent 4-methylmorpholine.[6] The observation of distinct axial and equatorial proton signals with their characteristic coupling constants is a key indicator of a substituted morpholine ring.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol provides a standardized method for acquiring high-quality ¹H NMR spectra of morpholine derivatives.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.[7]
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]
  • The final sample height in the NMR tube should be approximately 4-5 cm.
  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and resolving fine coupling patterns.
  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. Data Analysis

  • Integrate the peaks to determine the relative number of protons for each signal.
  • Determine the chemical shift (δ) of each signal in parts per million (ppm).
  • Analyze the multiplicity (singlet, doublet, triplet, multiplet, etc.) of each signal.
  • Measure the coupling constants (J) in Hertz (Hz) for all split signals.
  • Assign each signal to the corresponding protons in the molecule based on chemical shifts, multiplicities, coupling constants, and integration. 2D NMR experiments such as COSY and HSQC can be invaluable for unambiguous assignments.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D ¹H Spectrum shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate analyze Analyze δ, Multiplicity, J integrate->analyze assign Assign Signals to Protons analyze->assign

Figure 2. A generalized workflow for the ¹H NMR analysis of a chemical compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex, reflecting the chiral nature and the various electronic environments within the molecule. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, especially when compared with related morpholine derivatives, allows for a confident, albeit predicted, structural assignment. This guide provides a framework for researchers to interpret the ¹H NMR spectra of this and similar chiral morpholine scaffolds, which is an essential skill in the development of new chemical entities for pharmaceutical applications. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is the foundation of sound scientific investigation.

References

  • PubChem. 4-Methylmorpholine. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Supporting Information for Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting. [Link]

  • ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Link]

  • Canadian Science Publishing. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • National Center for Biotechnology Information. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. [Link]

  • ResearchGate. Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. [Link]

  • Royal Society of Chemistry. Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. [Link]

  • MDPI. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. [Link]

  • Royal Society of Chemistry. Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3. [Link]

  • Kennesaw State University. Design, Synthesis, and NMR-Guided Characterization of a Targeted Covalent Inhibitor-Like Molecule against Ivyp1 from P. aeruginosa. [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

Sources

Chiral HPLC Methods for Separating (S) and (R) Morpholine Methanol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chiral chromatography, I frequently encounter the analytical bottleneck of separating highly polar, low-molecular-weight amino alcohols. The enantiomers of morpholine methanol—specifically (S)- and (R)-2-morpholinemethanol and 3-morpholinemethanol—are critical chiral building blocks in modern drug discovery. They are heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), ranging from the antidepressant Reboxetine[1] to advanced K-Ras G12C inhibitors for oncology[2].

However, separating these isomers presents a significant chromatographic challenge. The molecule possesses both a hydrogen-bonding hydroxyl group and a basic secondary amine within the morpholine ring. This dual-polarity profile often leads to severe peak tailing, irreversible column adsorption, and poor resolution on standard stationary phases.

In this guide, we will objectively compare the performance of two leading chiral separation modalities: Normal Phase HPLC (NP-HPLC) using immobilized amylose versus Supercritical Fluid Chromatography (SFC) using coated cellulose .

Mechanistic Overview of Chiral Recognition & Causality

To successfully resolve morpholine methanol enantiomers, we must first understand the causality behind the analyte-stationary phase interactions. Chiral recognition on polysaccharide-based Chiral Stationary Phases (CSPs) relies on a "three-point interaction" model:

  • Hydrogen Bonding: The carbamate or benzoate linkages on the polysaccharide backbone act as both hydrogen bond donors and acceptors. The hydroxyl (-OH) and amine (-NH-) groups of morpholine methanol interact strongly with these sites.

  • Steric Inclusion: The morpholine chair conformation must physically fit into the chiral helical groove of the polymer. The (S) and (R) enantiomers present their hydroxymethyl groups at different spatial angles, leading to differential binding energies.

  • Silanol Masking (The Causality of Additives): Why do unprotected morpholine methanols tail so aggressively? The silica support beneath the polysaccharide coating contains residual acidic silanol groups (-SiOH). The basic secondary amine of the analyte (

    
    ) undergoes strong ion-exchange interactions with these silanols. By introducing a basic additive like Diethylamine (DEA, 
    
    
    
    ), we competitively mask these active sites, forcing the analyte to interact exclusively with the chiral polymer.

Comparative Analysis: NP-HPLC vs. SFC Platforms

When developing a method for morpholine methanol, laboratories typically choose between traditional NP-HPLC using amylose-based columns (e.g., Chiralpak IA) and high-throughput SFC using cellulose-based columns (e.g., Chiralcel OJ-3).

Performance Data Comparison

The following table synthesizes quantitative experimental data derived from validated pharmaceutical workflows, specifically the total synthesis of Reboxetine[1] and the preparation of nitrogen-containing heterocyclic compounds[2].

ParameterNP-HPLC (Immobilized Amylose)SFC (Coated Cellulose)
Reference Column Chiralpak IA[1]Chiralcel OJ-3[2]
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Dimensions & Particle 4.6 × 250 mm, 5 µm4.6 × 100 mm, 3 µm
Mobile Phase Hexane / Isopropanol (90:10 v/v)CO₂ / Methanol
Basic Additive 0.1% Diethylamine (DEA)0.2% NH₃ or DEA
Flow Rate 1.0 mL/min2.5 mL/min (Waters UPCC)
Temperature 30 °C40 °C
Detection UV at 215 nmUV at 210-220 nm
Minor Enantiomer (

)
~71.3 min~3.5 min
Major Enantiomer (

)
~81.2 min~4.2 min
Resolution (

)
> 2.0 (Baseline)> 1.5 (Baseline)
Primary Advantage High loading capacity for preparative scaleExtreme high-throughput analysis

Scientist's Verdict: If your goal is high-throughput enantiomeric excess (ee%) screening, the SFC/Chiralcel OJ-3 route is vastly superior, reducing run times from 80+ minutes down to under 5 minutes[2]. However, if you are scaling up for preparative isolation, the robust immobilized Chiralpak IA phase under NP-HPLC conditions offers unmatched solvent flexibility and loadability[1].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in your analytical results, the following NP-HPLC protocol is designed as a self-validating system . The method incorporates hard analytical gates; if the system fails to meet the defined suitability metrics, the protocol dictates an automatic corrective action rather than allowing the operator to proceed with compromised data.

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Critical Step: Add 1.0 mL of Diethylamine (DEA) directly into the IPA before mixing it with the Hexane.

    • Causality: Pre-dissolving the basic additive in the polar alcohol prevents localized precipitation or phase separation, ensuring a homogeneous mobile phase.

  • Combine the solvents and degas via ultrasonication for 15 minutes.

Step 2: System Equilibration & The Validation Gate
  • Install the Chiralpak IA column (4.6 × 250 mm) and flush with the mobile phase at 0.5 mL/min for 20 minutes to prevent pressure shocks, then increase to 1.0 mL/min.

  • Monitor the UV baseline at 215 nm. The system is mechanically validated only when baseline drift is < 1 mAU/hr.

  • Inject 10 µL of a 1 mg/mL racemic morpholine methanol standard.

  • The Suitability Gate: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
    • Proceed to sample analysis ONLY IF

      
       and 
      
      
      
      .
    • Corrective Action: If

      
      , the column silanols are active. Abort the sequence, flush the column with 0.5% DEA in IPA for 2 hours to aggressively saturate the active sites, and re-equilibrate.
      
Step 3: Sample Analysis
  • Inject 10 µL of the synthesized enantiomeric batch.

  • Record retention times. Under these exact conditions, expect the minor enantiomer to elute at ~71.3 min and the major enantiomer at ~81.2 min[1].

  • Integrate peak areas to calculate enantiomeric purity (ee%).

Method Development Decision Logic

The following diagram illustrates the logical workflow for selecting and optimizing the chiral separation of morpholine methanol isomers.

ChiralWorkflow A Racemic Morpholine Methanol Target Analyte B Primary CSP Screening (Immobilized vs. Coated) A->B Injection C Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) B->C High H-Bonding Affinity D Cellulose Tris(4-methylbenzoate) (e.g., Chiralcel OJ-3) B->D Steric Inclusion E Mobile Phase Optimization Hexane/IPA + 0.1% DEA C->E D->E F System Suitability Validation Rs > 1.5, Tailing < 1.5 E->F Iterative Tuning

Figure 1: Decision-tree workflow for chiral HPLC method development of morpholine methanol isomers.

References

  • [2] US Patent 20230242552A1. "Nitrogen-Containing Heterocyclic Compound, Preparation Method Therefor and Use Thereof." Google Patents. URL:

  • [1] The Journal of Organic Chemistry. "Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug." ACS Publications, 2022. URL:[Link]

Sources

Comparing reactivity of (S)-(4-Methylmorpholin-3-yl)methanol vs (R)-isomer

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond basic scalar properties to understand how spatial arrangement dictates chemical behavior in complex environments. The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to improve aqueous solubility, modulate pKa, and enhance metabolic stability. When a hydroxymethyl group is introduced at the C3 position, it creates a chiral center, yielding two distinct enantiomers: (S)-(4-Methylmorpholin-3-yl)methanol and (R)-(4-Methylmorpholin-3-yl)methanol .

This guide provides an objective, data-driven comparison of these two enantiomers, exploring their divergent reactivity in chiral environments, their applications in targeted drug discovery, and the validated experimental protocols required to synthesize and analyze them.

Physicochemical Profiling: Scalar Equivalence vs. Chiral Divergence

In an achiral environment (e.g., standard organic solvents without chiral catalysts), the (S)- and (R)-isomers exhibit identical scalar reactivity. Nucleophilic attacks by the hydroxyl oxygen or basicity of the morpholine nitrogen proceed at identical reaction rates. However, their physical optical properties and interactions with polarized light are fundamentally inverted[1],[2].

Table 1: Comparative Physicochemical Data

PropertyThis compound(R)-(4-Methylmorpholin-3-yl)methanol
CAS Number 1620510-50-01620510-51-1
Molecular Weight 131.17 g/mol 131.17 g/mol
Chemical Formula C6H13NO2C6H13NO2
Optical Rotation Levorotatory / Dextrorotatory (solvent dependent)Inverted relative to (S)-isomer
Achiral Reactivity IdenticalIdentical
Chiral Reactivity Stereospecific (Forms Diastereomeric Transition States)Stereospecific (Forms Diastereomeric Transition States)

Mechanistic Divergence in Chiral Environments

The causality behind the differing reactivity of these isomers lies in diastereomeric transition states . When either enantiomer interacts with a chiral biological target (composed exclusively of L-amino acids) or a chiral derivatizing agent, the resulting transient complexes are no longer mirror images; they are diastereomers. Diastereomers possess different internal energies, leading to divergent activation energies (


) and, consequently, different reaction rates or binding affinities.
Case Study A: Kinase Inhibition (Wee1 Inhibitors)

In the development of Wee1 kinase inhibitors—critical targets for oncology—the spatial orientation of the morpholine ring is paramount. The (R)-(4-Methylmorpholin-3-yl)methanol isomer is specifically utilized as a precursor to synthesize highly selective inhibitors[3]. The (R)-configuration precisely aligns the morpholine oxygen to participate in hydrogen bonding within the solvent-exposed region of the ATP-binding pocket, whereas the (S)-isomer induces a steric clash, drastically reducing binding affinity[3].

Case Study B: Receptor Antagonism (P2X3 & P2X7)

Similarly, in the design of 1,3-thiazol-2-yl substituted benzamides targeting the P2X3 receptor for neurogenic disorders, the stereocenter at the C3 position of the morpholine ring dictates the ligand's ability to stabilize the inactive conformation of the ion channel[4].

G Target Biological Target (Chiral Protein Pocket) S_Complex Diastereomeric Complex A (Steric Clash / Distomer) Target->S_Complex High Energy State R_Complex Diastereomeric Complex B (Optimal Fit / Eutomer) Target->R_Complex Low Energy State S_Isomer This compound S_Isomer->Target Binding Event R_Isomer (R)-(4-Methylmorpholin-3-yl)methanol R_Isomer->Target Binding Event

Fig 1: Divergent stereospecific binding pathways of morpholine enantiomers in a chiral pocket.

Experimental Workflows & Protocols

To ensure scientific integrity, protocols must be self-validating. The following workflows detail the synthesis of the N-methylated morpholine core and the subsequent analytical resolution required to verify enantiomeric purity.

Protocol A: Synthesis via Reductive Alkylation/Deprotection

A highly efficient method to generate (R)- or this compound is the simultaneous reduction of the carboxylic acid/ester and the N-Boc protecting group using Lithium Aluminum Hydride (LiAlH


)[4].

Mechanistic Rationale: LiAlH


 is a powerful reducing agent. It not only reduces the ester to a primary alcohol but also mechanistically reduces the tert-butyl carbamate (Boc) group directly to an N-methyl group. This dual-action reduction prevents the need for a separate reductive amination step, preserving the integrity of the adjacent C3 stereocenter without risking racemization[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester (e.g., 750 mg, 3.45 mmol) in anhydrous THF (16.5 mL) under a strict nitrogen atmosphere[4].

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath to control the exothermic nature of the hydride addition[4].

  • Reduction: Dropwise, add LiAlH

    
     solution (2.4 M in THF, 8.6 mL)[4].
    
  • Propagation: Stir the mixture for 20 minutes at 0 °C, then remove the ice bath, allowing the reaction to warm to room temperature (RT) and stir for an additional 2 hours[4].

  • Quenching (Fieser Method): Cool back to 0 °C. Carefully quench by sequentially adding water, 15% NaOH aqueous solution, and water again to precipitate the aluminum salts as a granular white solid.

  • Isolation: Filter the salts through a Celite pad, wash with EtOAc, and concentrate the filtrate under reduced pressure to yield the pure (4-Methylmorpholin-3-yl)methanol enantiomer[4].

Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC

To validate the optical purity of the synthesized isomers, Chiral High-Performance Liquid Chromatography (HPLC) must be employed. The separation relies on transient diastereomeric interactions between the enantiomers and the chiral stationary phase[5].

Analytical Conditions:

  • Instrument: Gilson GX-241 or equivalent preparative/analytical chiral system[5].

  • Column: Cellulose SB (5 µm, 250 x 30 mm for prep, scaled down for analytical)[5].

  • Mobile Phase: Hexane / Isopropanol (Isocratic elution)[5].

Validation Metrics: Under these specific conditions, the enantiomers exhibit distinct retention times (


). The (S)-isomer typically elutes earlier (

= 14.0 – 17.0 min), while the (R)-isomer has a stronger affinity for the stationary phase, eluting later (

= 20.0 – 24.8 min)[5].

G Racemate Enantiomeric Mixture (Post-Synthesis) HPLC Chiral Stationary Phase (Cellulose SB Column) Racemate->HPLC Injection S_Elution (S)-Isomer Elution (Rt ≈ 14.0 - 17.0 min) HPLC->S_Elution Weaker Interaction R_Elution (R)-Isomer Elution (Rt ≈ 20.0 - 24.8 min) HPLC->R_Elution Stronger Interaction Analysis Integration & ee% Calculation S_Elution->Analysis R_Elution->Analysis

Fig 2: Chiral HPLC resolution workflow for validating enantiomeric excess (ee).

Conclusion

While (S)- and (R)-(4-Methylmorpholin-3-yl)methanol are indistinguishable in standard benchtop organic transformations, their distinct three-dimensional topologies dictate their utility in advanced drug design. Selecting the correct enantiomer is not merely a matter of structural preference; it is a critical determinant of pharmacokinetic viability, target affinity, and off-target toxicity profiles.

References

  • Sigma-Aldrich. "this compound Product Specification". sigmaaldrich.com.1

  • Sigma-Aldrich. "(R)-(4-Methylmorpholin-3-yl)methanol Product Specification". sigmaaldrich.com. 2

  • Google Patents. "WO2025017116A1 - Pharmaceutical compounds having activity as wee1 inhibitors". patents.google.com. 3

  • Google Patents. "WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides (P2X3 receptor antagonists)". patents.google.com. 4

  • Google Patents. "WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds (Chiral HPLC Methods)". patents.google.com. 5

Sources

Introduction: The Analytical Imperative for a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Mass Spectrometry Analysis of (S)-(4-Methylmorpholin-3-yl)methanol: A Comparative Approach

This compound is a chiral saturated heterocycle of significant interest in pharmaceutical development. Its defined stereochemistry makes it a valuable building block for synthesizing complex, biologically active molecules. The precise and accurate analysis of this compound is paramount, not only to confirm its identity and purity but also to ensure its enantiomeric integrity, a critical quality attribute in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and specificity.

This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for this compound. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles that dictate analytical choices, from chromatographic separation to mass analysis and fragmentation. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the characterization and quantification of this and similar chiral polar molecules.

Physicochemical Properties & Ionization: Setting the Stage for Analysis

This compound is a small, polar molecule (MW: 131.17 g/mol ) containing a tertiary amine (the N-methylated morpholine nitrogen) and a primary alcohol.[1] These functional groups dictate its analytical behavior. The tertiary amine is basic and readily protonated, making the molecule ideally suited for analysis by positive ion electrospray ionization (ESI). ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase, minimizing in-source fragmentation and typically yielding a strong protonated molecule, [M+H]⁺, at m/z 132.1.[2][3]

Alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) are generally less suitable for this analyte. APCI relies on gas-phase chemical reactions and is more effective for less polar compounds that are easily vaporized.[4] Given the polarity of our target analyte, ESI is the superior choice for achieving maximum sensitivity.

The Chromatographic Challenge: Achieving Chiral and Polar Retention

The primary analytical hurdle for this compound is twofold: achieving sufficient retention on a chromatographic column due to its polarity and separating it from its (R)-enantiomer.

Retention Mechanism: HILIC as the Method of Choice

Conventional reversed-phase (RP) columns, such as C18, offer poor retention for highly polar compounds, which often elute at or near the solvent front (void volume).[5] This can lead to significant ion suppression from the sample matrix, compromising sensitivity and accuracy.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that excels at retaining and separating polar compounds. In HILIC, a polar stationary phase (e.g., bare silica, or amide- or diol-bonded silica) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] This creates a water-enriched layer on the surface of the stationary phase, and retention is achieved through a partitioning mechanism of the polar analyte between this layer and the bulk mobile phase.

Table 1: Comparative Chromatographic Performance for (4-Methylmorpholin-3-yl)methanol

ParameterReversed-Phase (C18)HILIC (BEH Amide)Rationale & Justification
Retention Factor (k') < 1.0> 2.0HILIC provides significantly better retention for this polar analyte, moving it away from the void volume and matrix interferences.
Peak Shape Often poor, tailingGenerally good, symmetricalThe HILIC partitioning mechanism is well-suited for this compound class, leading to improved peak shapes.
Mobile Phase High AqueousHigh OrganicHigh organic mobile phases in HILIC can promote more efficient desolvation in the ESI source, potentially enhancing MS sensitivity.
Suitability PoorExcellent HILIC is the recommended primary approach for achiral and chiral analysis of this compound.
Enantiomeric Separation: A Survey of Chiral Stationary Phases (CSPs)

To analyze the (S)-enantiomer specifically, a chiral selector must be introduced into the system. This is most commonly achieved by using a chiral stationary phase (CSP).[7] The choice of CSP is critical and often requires empirical screening. For a molecule like this compound, several classes of CSPs are viable candidates.

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are broadly applicable and can be used in normal-phase, polar organic, and reversed-phase modes. They separate enantiomers based on a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These phases are particularly effective for polar and ionizable compounds and are highly compatible with reversed-phase and polar ionic mobile phases used in LC-MS.[8][9] They offer complex chiral recognition mechanisms involving multiple interaction points.

Experimental Protocol: Chiral Stationary Phase Screening

  • Prepare Analyte Solution: Create a 1 µg/mL solution of racemic (R/S)-(4-Methylmorpholin-3-yl)methanol in 50:50 acetonitrile:water.

  • Select Columns:

    • Column A: Cellulose-based CSP (e.g., CHIRALCEL® OD-3)

    • Column B: Amylose-based CSP (e.g., CHIRALPAK® AD-3)

    • Column C: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T)

  • Define Mobile Phase Conditions:

    • Condition 1 (Polar Organic): 100% Methanol with 0.1% Formic Acid.

    • Condition 2 (Reversed-Phase): 80:20 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • LC-MS Parameters:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • MS System: Q-TOF in positive ESI mode, monitoring m/z 132.1.

  • Evaluation: Inject the racemic standard onto each column with each mobile phase condition. Calculate the chiral resolution (Rs) for any observed separation. An Rs value > 1.5 is considered baseline separation.

Table 2: Hypothetical Chiral Screening Results

CSP TypeMobile PhaseRetention Time (min)Resolution (Rs)Recommendation
CellulosePolar Organic4.2, 4.51.2Partial separation; further optimization needed.
AmylosePolar Organic5.1, 5.30.8Poor separation.
Teicoplanin Reversed-Phase 6.8, 7.5 2.1 Excellent separation; selected for method development. [9]

Mass Spectrometric Analysis: A Comparison of Technologies

The choice of mass analyzer depends on the analytical goal: structural confirmation and impurity profiling, or sensitive quantification.

Mass_Analyzer_Selection Analyte Sample Containing This compound Goal Analytical Goal? Analyte->Goal QTOF High-Resolution MS (Q-TOF, Orbitrap) Goal->QTOF  Qualitative QqQ Tandem MS (Triple Quadrupole) Goal->QqQ  Quantitative Confirm Structural Confirmation Accurate Mass Impurity ID QTOF->Confirm Quant Targeted Quantification High Sensitivity (MRM) Pharmacokinetics QqQ->Quant

Caption: Selecting the right mass analyzer for the job.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

For definitive structural confirmation, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is indispensable. These instruments provide high-resolution accurate mass (HRAM) data, allowing for the determination of the elemental formula of the parent ion and its fragments. For the [M+H]⁺ ion of C₆H₁₃NO₂, the theoretical exact mass is 132.10190. An HRMS instrument can measure this mass with an error of <5 ppm, providing a high degree of confidence in the compound's identity and differentiating it from other potential isobaric impurities.

Tandem Mass Spectrometry (MS/MS) for Quantification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (our [M+H]⁺ at m/z 132.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

  • Triple Quadrupole (QqQ) MS: This is the gold standard for quantification.[5] It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (m/z 132.1) and the third quadrupole monitors for a specific, high-abundance fragment ion. This highly selective process filters out chemical noise, providing exceptional sensitivity and a wide dynamic range, making it ideal for bioanalysis or trace-level quantification.

  • Ion Trap / Q-TOF MS: These instruments are excellent for qualitative MS/MS analysis. They can generate full-scan product ion spectra, providing a complete picture of all fragment ions, which is invaluable for structural elucidation and confirming fragmentation pathways.

Predicted Fragmentation Pathway

The protonated N-methyl morpholine ring is the likely site of initial fragmentation. Common fragmentation channels for such structures include ring opening, loss of small neutral molecules like formaldehyde (CH₂O) from the ether linkage, or cleavage adjacent to the nitrogen atom.

Fragmentation_Pathway parent [M+H]⁺ m/z 132.1 C₆H₁₄NO₂⁺ frag1 Loss of H₂O m/z 114.1 parent->frag1 - H₂O frag2 Loss of CH₂O (formaldehyde) m/z 102.1 parent->frag2 - CH₂O frag3 Loss of CH₂OH (methanol radical) m/z 101.1 parent->frag3 - •CH₂OH frag4 Ring Cleavage Fragment m/z 86.1 parent->frag4 Ring Cleavage

Caption: Predicted ESI+ fragmentation of this compound.

Integrated Analytical Protocols

Below are two detailed protocols designed for distinct analytical objectives.

Protocol 1: Chiral LC-HRMS (Q-TOF) for Enantiomeric Purity Assessment

This method is designed to separate the enantiomers while providing high-confidence identification of the main peak and any impurities.

  • Chromatography:

    • Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 70% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25 °C.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temp: 400 °C.

    • Acquisition Mode: Full Scan MS (m/z 50-500) and data-dependent MS/MS on the top 3 most intense ions.

    • Collision Energy (for MS/MS): Ramp from 10-30 eV.

    • Lock Mass: Use a reference compound (e.g., Leucine Enkephalin) for continuous mass calibration.

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of the [M+H]⁺ ion (132.1019 ± 5 ppm).

    • Integrate the peaks for the (S) and any detected (R) enantiomer to calculate enantiomeric excess (%ee).

    • Analyze the HRMS data of any co-eluting impurities to propose elemental formulas.

Protocol 2: Chiral LC-MS/MS (QqQ) for Bioanalytical Quantification

This protocol is optimized for maximum sensitivity to quantify the (S)-enantiomer in a biological matrix like plasma.

  • Sample Preparation:

    • Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a stable-isotope-labeled version of the analyte) to 1 volume of plasma.

    • Vortex and centrifuge. Transfer the supernatant and evaporate to dryness.

    • Reconstitute in the initial mobile phase.[10]

  • Chromatography:

    • Use the same chiral column and mobile phases as in Protocol 1, but potentially with a faster, isocratic elution if baseline separation is maintained, to improve throughput.

  • Mass Spectrometry (QqQ):

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • Analyte: 132.1 -> 86.1 (Quantifier), 132.1 -> 102.1 (Qualifier).

      • Internal Standard: Monitor the corresponding transition.

    • Dwell Time: 100 ms per transition.

    • Optimization: Optimize collision energy and other source parameters for each transition to maximize signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of spiked standards.

    • Quantify the concentration of the (S)-enantiomer in unknown samples using the regression equation from the calibration curve.

Conclusion and Recommendations

The robust analysis of this compound by mass spectrometry is a multi-faceted task that requires careful consideration of the analyte's properties and the specific analytical goals.

  • For identity confirmation and enantiomeric purity testing in neat materials or drug substances, a Chiral LC-HRMS (Q-TOF) method is the superior choice. It provides unambiguous identification through accurate mass and the resolving power to assess chiral and achiral purity simultaneously.

  • For trace-level quantification in complex biological matrices, a Chiral LC-MS/MS (QqQ) method is required. The selectivity and sensitivity of MRM are essential for achieving the low limits of detection necessary for pharmacokinetic and metabolism studies.

The initial investment in screening different HILIC and chiral columns is critical for developing a rugged and reliable method. By logically pairing the optimized chromatographic separation with the appropriate mass spectrometry technology, researchers can generate high-quality, defensible data for this important pharmaceutical building block.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Kwan, W. P. (Anson), & Liu, H. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... [Image]. ResearchGate. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Bell, D. S. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC. [Link]

  • Das, R., et al. (2021). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 26(21), 6489. [Link]

  • Jaramillo, R., et al. (2020). A critical analysis of electrospray techniques for the determination of accelerated rates and mechanisms of chemical reactions in droplets. Chemical Science, 11(45), 12267-12279. [Link]

  • Vogt, C., & Conboy, J. J. (2001). Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine. Journal of Chromatography A, 916(1-2), 225-238. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MDPI. (2023, September 5). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]

  • Gomez, J., & Palma-Cando, A. (2024). Unconventional approaches for chiral resolution. Chirality, 36(5), e23671. [Link]

  • ResearchGate. (n.d.). Electrospray tandem mass spectrometry investigations on morphinans. ResearchGate. [Link]

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  • Arcese, M., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. RSC. [Link]

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Advanced Comparison Guide: (S)-(4-Methylmorpholin-3-yl)methanol vs. Traditional Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1 heavily utilized in both asymmetric catalysis and medicinal chemistry[1]. While traditional acyclic (e.g., (S)-tert-leucinol) and pyrrolidine-based (e.g., L-prolinol) amino alcohols have historically dominated the field, morpholine-derived chiral amino alcohols like (S)-(4-Methylmorpholin-3-yl)methanol are emerging as highly specialized alternatives.

The core distinction of this compound lies in its six-membered morpholine ring containing an oxygen heteroatom. This structural feature fundamentally alters the molecule's electronic and steric profile compared to pyrrolidine or acyclic analogs:

  • Inductive Effects & pKa : The electronegative oxygen atom exerts an electron-withdrawing inductive effect, significantly lowering the pKa of the tertiary amine (pKa ~7.4) compared to the highly basic nitrogen in L-prolinol (pKa ~10.4). In catalysis, this prevents overly tight coordination to Lewis acidic metals, 2[2].

  • Conformational Rigidity : The morpholine ring adopts a stable chair conformation. The N-methyl group and the C3-hydroxymethyl group are locked into specific equatorial/axial trajectories, providing a3[3].

  • Lipophilicity (logP) : The additional oxygen atom reduces the overall lipophilicity, making the scaffold more hydrophilic. In medicinal chemistry, this improves aqueous solubility and metabolic stability, which are crucial parameters for oral bioavailability.

Quantitative Comparison of Chiral Amino Alcohols

To objectively evaluate this compound against industry standards, the following table synthesizes their key physicochemical and functional parameters.

Property / FeatureThis compoundL-Prolinol(S)-tert-Leucinol(1S,2S)-Pseudoephedrine
Scaffold Type Constrained (Morpholine)Constrained (Pyrrolidine)AcyclicAcyclic
Amine Substitution Tertiary (N-Methyl)Secondary (N-H)Primary (NH2)Secondary (N-Methyl)
Estimated pKa ~7.4~10.4~9.5~9.8
Estimated logP -0.2 to 0.10.20.91.0
Steric Bulk Profile Moderate (Chair locked)Moderate (Envelope)High (t-Butyl group)Moderate (Phenyl group)
Primary Application P2X7/Wee1 Inhibitors, Metal LigandsMacMillan Catalysts, CBS ReductionOxazolines, Chiral AuxiliariesChiral Auxiliaries (Myers)

Application 1: Asymmetric Catalysis

Chiral amino alcohols are classic bidentate ligands for the enantioselective addition of dialkylzincs to aldehydes. When using this compound, the ligand coordinates with diethylzinc to form a rigid bimetallic transition state. The lower basicity of the morpholine nitrogen ensures that the zinc atom remains sufficiently Lewis acidic to activate the incoming aldehyde. The chair conformation of the morpholine ring projects the methyl and hydroxymethyl groups to effectively block one face of the aldehyde, forcing the ethyl group to attack from the less hindered face, 2[2].

G N1 Chiral Ligand This compound N2 Pre-catalyst Formation (Reaction with ZnEt2) N1->N2 ZnEt2 N3 Substrate Coordination (Benzaldehyde Binding) N2->N3 Aldehyde Addition N4 Stereoselective Alkyl Transfer (Transition State) N3->N4 Facial Selectivity N5 Aqueous Workup (Hydrolysis) N4->N5 Quench N5->N1 Ligand Recovery N6 Enantioenriched Product (1-Phenyl-1-propanol) N5->N6 Extraction

Workflow for enantioselective diethylzinc addition using a chiral morpholine ligand.

Application 2: Medicinal Chemistry & Pharmacophore Utility

Beyond catalysis, this compound is a highly valued pharmacophore building block due to its unique balance of polarity and rigidity.

  • Neurodegenerative & Pain Disorders : It is utilized in the 4[4]. The morpholine ring enhances central nervous system (CNS) penetration while maintaining a favorable safety profile compared to more lipophilic amines.

  • Oncology : Recent patent literature highlights its use in developing 5[5]. The chiral hydroxymethyl group serves as a critical hydrogen-bond donor/acceptor to interact with the kinase hinge region, while the morpholine core ensures optimal metabolic stability.

Experimental Methodology: Self-Validating Protocol

To demonstrate the practical application and self-validating nature of this catalyst, the following protocol outlines the asymmetric addition of diethylzinc to benzaldehyde using 6[7].

Objective : Synthesize (R)-1-phenyl-1-propanol with >90% ee.

Reagents & Materials :

  • This compound (10 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Anhydrous Toluene (Solvent)

Step-by-Step Protocol & Causality :

  • Pre-catalyst Formation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.1 mmol) in anhydrous toluene (2.0 mL).

    • Causality: Toluene is chosen over coordinating solvents like THF to prevent solvent competition for zinc coordination, which would disrupt the chiral bimetallic transition state and plummet the enantiomeric excess.

  • Zinc Coordination : Cool the solution to 0 °C. Dropwise add diethylzinc (2.0 mmol, 1.0 M in hexanes). Stir for 30 minutes.

    • Causality: The slow addition at 0 °C controls the highly exothermic formation of the zinc alkoxide complex, preventing thermal degradation of the catalyst.

  • Substrate Addition : Add benzaldehyde (1.0 mmol) dropwise to the mixture. Maintain the reaction at 0 °C for 12 hours.

    • Causality: Lower temperatures rigidify the transition state, maximizing facial selectivity during the alkyl transfer from zinc to the aldehyde carbon.

  • Quenching & Workup : Quench the reaction by carefully adding 1 M HCl (2.0 mL) at 0 °C. Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (Chiral HPLC) : Purify the crude product via flash chromatography. Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min).

    • Validation Logic: The analytical presence of a major peak corresponding to the (R)-enantiomer and a minimal peak for the (S)-enantiomer directly validates the stereochemical induction capability of the morpholine ligand. If a racemic mixture is observed, it immediately indicates moisture contamination or failure in the pre-catalyst formation step.

References

  • Walczak, M. A., et al. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." The Journal of Organic Chemistry, ACS Publications, 2018. 1

  • "Buy (S)-morpholin-3-ylmethanol | 211053-50-8." Smolecule, 2023. 3

  • "WO2025017116A1 - Pharmaceutical compounds having activity as wee1 inhibitors." Google Patents, 2025. 5

  • "WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases." Google Patents, 2016. 4

  • "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes." Organic & Biomolecular Chemistry, RSC Publishing. 2

  • "1620510-50-0 | this compound." Ambeed, Chiral Building Blocks. 6

Sources

A Practical Guide to the Crystallographic Analysis of (S)-(4-Methylmorpholin-3-yl)methanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Chiral Morpholines

To the researchers, scientists, and drug development professionals in our audience, the morpholine scaffold is a familiar and valued structural motif. Chiral morpholines, in particular, are privileged heterocyclic structures frequently found in a wide array of pharmaceuticals and biologically active compounds.[1] Their unique physicochemical properties, such as enhanced metabolic stability and aqueous solubility, make them highly desirable building blocks in medicinal chemistry.[1] The precise three-dimensional arrangement of atoms—the stereochemistry—within the morpholine ring is often paramount to a drug's therapeutic efficacy and safety.[1]

(S)-(4-Methylmorpholin-3-yl)methanol is a chiral building block of significant interest. To fully understand and optimize its role in a pharmaceutical context, it is crucial to characterize its solid-state forms. Salt formation is a fundamental strategy in drug development to improve properties like solubility, stability, and crystallinity. X-ray crystallography stands as the definitive technique for elucidating the solid-state structure of these salts at the atomic level, providing unequivocal proof of stereochemistry and revealing the intricate network of intermolecular interactions that govern the crystal lattice.[2][3]

As of this guide's publication, a comprehensive search of public repositories, including the Cambridge Structural Database (CSD), reveals a notable absence of published X-ray crystallography data for any salt of this compound. This guide, therefore, serves a dual purpose: first, to highlight this gap in the scientific record, and second, to provide a detailed, prospective framework for any research team aiming to generate and compare this valuable data. We will compare the strategic use of two distinct counter-ions—an achiral acid (hydrochloric acid) and a chiral acid (L-tartaric acid)—and provide the field-proven methodologies required to synthesize, crystallize, and analyze the resulting salts.

Part 1: Synthesis of the Parent Compound

The initial step is the synthesis of the enantiomerically pure parent compound, this compound. While multiple synthetic routes to chiral morpholine derivatives exist, a common and effective strategy involves the cyclization of optically pure N-allyl-β-amino alcohols or similar precursors.[4][5] The synthesis must be followed by rigorous purification, typically via column chromatography, and characterization to confirm the structure and enantiomeric purity.

Characterization of the Free Base: Before proceeding to salt formation, the identity and purity of the synthesized free base must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Data should be compared against expected chemical shifts for similar morpholine structures.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee%) and ensure the stereochemical integrity of the compound.

Part 2: A Comparative Strategy for Salt Formation

The choice of a salt-forming agent, or counter-ion, is a critical decision in drug development.[8] The properties of the resulting salt are highly dependent on the nature of this counter-ion.[9] Here, we compare two strategically different choices for this compound.

Comparison of Counter-Ion Strategy

Counter-IonTypeRationale & Expected Outcome
Hydrochloric Acid (HCl) Achiral, Strong AcidSimplicity and Commonality: HCl is one of the most common counter-ions used in pharmaceuticals due to its low molecular weight and high degree of ionization.[8] Expected Outcome: Formation of a simple hydrochloride salt. Crystallization is often straightforward, but the resulting salt may sometimes exhibit hygroscopicity (a tendency to absorb moisture from the air).[8] The crystal packing will be dictated by the shape of the protonated parent molecule and the small chloride anion.
L-Tartaric Acid Chiral, Dicarboxylic AcidDiastereomeric Resolution & Chiral Recognition: As a chiral counter-ion, L-tartaric acid will react with the chiral amine to form one of two possible diastereomeric salts: (S)-amine-(L)-tartrate. This specific pairing can induce unique and often highly ordered crystal packing through multiple hydrogen bond donor and acceptor sites.[10][11] Expected Outcome: Formation of a diastereomeric salt with potentially excellent crystallinity. The multiple hydrogen bonding sites on tartaric acid can lead to a robust and stable crystal lattice, which is highly advantageous for obtaining high-quality single crystals.[12]

This comparative approach allows a researcher to explore both a standard, simple salt and a more complex, chiral salt, providing a broader understanding of the compound's solid-state behavior.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for confirming the success of each step before proceeding to the next.

Protocol 1: Salt Synthesis

A. Hydrochloride Salt Synthesis

  • Dissolution: Dissolve 1.0 equivalent of purified this compound in a suitable solvent like diethyl ether or isopropanol (approximately 10 mL per gram of amine).

  • Acidification: Slowly add 1.0 to 1.1 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred amine solution at 0 °C.

  • Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid.

  • Isolation: Continue stirring for 30-60 minutes. Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

  • Confirmation: Confirm salt formation via ¹H NMR (observing shifts in protons near the nitrogen atom) and FT-IR spectroscopy (disappearance of the free amine bands and appearance of ammonium salt bands).[13]

B. L-Tartrate Salt Synthesis

  • Dissolution: Dissolve 1.0 equivalent of this compound in a warm polar solvent, such as ethanol or methanol (approximately 5-10 mL per gram).

  • Counter-Ion Addition: In a separate flask, dissolve 1.0 equivalent of L-tartaric acid in the minimum amount of the same warm solvent.

  • Mixing: Add the tartaric acid solution to the amine solution while stirring.

  • Crystallization/Precipitation: Allow the solution to cool slowly to room temperature, then potentially cool further to 0-4 °C to induce crystallization or precipitation of the salt.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a minimal amount of the cold solvent, and dry under vacuum.

  • Confirmation: Confirm salt formation using ¹H NMR and FT-IR spectroscopy.

Protocol 2: Crystallization for X-ray Diffraction

Obtaining high-quality crystals suitable for single-crystal X-ray diffraction is often the most challenging step.[14] A systematic screening of conditions is required.

A. Solvent Screening The goal is to find a solvent or solvent system in which the salt has moderate solubility—fully soluble when hot but only sparingly soluble when cold.

  • Primary Solvents to Screen: Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Water.

  • Procedure: Test the solubility of a few milligrams of the salt in ~0.5 mL of each solvent at room temperature and upon heating. A good candidate solvent will dissolve the salt upon heating and show crystal formation upon cooling.

B. Crystallization Methods

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the salt in a suitable solvent at room temperature.

    • Place the solution in a vial, cover it with a cap containing a few pinholes, and leave it undisturbed in a vibration-free area.

    • Crystals should form over several days as the solvent slowly evaporates.

  • Slow Cooling:

    • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature (e.g., 50-60 °C).

    • Filter the hot solution into a clean vial to remove any dust or particulate matter.

    • Allow the vial to cool slowly to room temperature, for instance by placing it in a Dewar flask filled with warm water.

    • This slow cooling process encourages the growth of larger, more ordered crystals.[11]

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a small drop (~5-10 µL) of a concentrated salt solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which the salt is less soluble).

    • Sitting Drop: Place the drop of salt solution on a pedestal inside a sealed well containing the precipitant.

    • Over time, the precipitant vapor will slowly diffuse into the drop, reducing the salt's solubility and promoting crystallization.

Workflow & Visualization

The overall process from parent compound to crystallographic data can be visualized as follows:

G cluster_0 Synthesis & Purification cluster_1 Salt Formation & Characterization cluster_2 Crystallization & Analysis Synth Synthesis of (S)-Parent Compound Purify Purification & QC (NMR, MS, Chiral HPLC) Synth->Purify Salt_HCl HCl Salt Formation Purify->Salt_HCl Salt_Tartrate L-Tartrate Salt Formation Purify->Salt_Tartrate Confirm_HCl Confirm Salt (NMR, FT-IR) Salt_HCl->Confirm_HCl Confirm_Tartrate Confirm Salt (NMR, FT-IR) Salt_Tartrate->Confirm_Tartrate Crystal_Screen Crystallization Screening Confirm_HCl->Crystal_Screen Confirm_Tartrate->Crystal_Screen XRPD XRPD Analysis (Bulk Material) Crystal_Screen->XRPD SCXRD Single Crystal XRD (Structure Elucidation) Crystal_Screen->SCXRD If suitable crystals form

Caption: Overall workflow from synthesis to crystallographic analysis.

Protocol 3: X-ray Diffraction Analysis

A. X-ray Powder Diffraction (XRPD) XRPD is a rapid technique used to analyze the bulk crystalline material. It is essential for identifying different crystal forms (polymorphs) and confirming the phase purity of your synthesized salt.[15][16]

  • Sample Preparation: Gently grind a small amount (~5-10 mg) of the crystalline salt into a fine powder.

  • Data Collection: Mount the powder on the sample holder of an X-ray powder diffractometer. Collect a diffraction pattern, typically over a 2θ range of 2° to 40°.

  • Analysis: The resulting pattern is a "fingerprint" of the crystalline phase. The XRPD patterns for the hydrochloride and tartrate salts should be distinctly different, confirming they are unique solid forms.[17]

B. Single-Crystal X-ray Diffraction (SCXRD) SCXRD provides the definitive, high-resolution 3D structure of the molecule as it exists in the crystal.[18]

  • Crystal Selection: Under a microscope, select a high-quality crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible defects).

  • Mounting: Carefully mount the crystal on a goniometer head.[18]

  • Data Collection: Place the mounted crystal in the X-ray beam of a single-crystal diffractometer. The instrument will rotate the crystal and collect hundreds or thousands of diffraction spots at precise angles.[19]

  • Structure Solution and Refinement: The collected data is processed using specialized software to solve the phase problem and generate an electron density map. From this map, the positions of all non-hydrogen atoms can be determined. The structural model is then refined to best fit the experimental data.

Part 4: Comparative Data Presentation and Interpretation

Once SCXRD data is successfully collected and refined for both the hydrochloride and L-tartrate salts, the results can be presented in a comparative table. This allows for a direct, objective assessment of their structural properties.

Table 1: Comparative Crystallographic Data for this compound Salts (Illustrative Template)

ParameterHydrochloride Salt (Example Data)L-Tartrate Salt (Example Data)Significance & Interpretation
Formula C₆H₁₄ClNO₂C₁₀H₁₉NO₈Confirms the stoichiometry of the salt in the crystal unit.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁P2₁2₁2₁Defines the symmetry elements within the unit cell. For chiral molecules, this must be a non-centrosymmetric space group.
Unit Cell (a, b, c, Å) a = 6.1, b = 12.3, c = 11.5a = 8.2, b = 9.5, c = 17.1Dimensions of the repeating unit of the crystal.
Unit Cell (α, β, γ, °) α=90, β=105.4, γ=90α=90, β=90, γ=90Angles of the repeating unit of the crystal.
Volume (ų) 825.41332.1Volume of the unit cell.
Z (Molecules/Unit Cell) 44Number of molecules in one unit cell.
Calculated Density (g/cm³) 1.3451.452A higher density often indicates more efficient molecular packing.
Absolute Configuration Confirmed as (S)Confirmed as (S)Unambiguous determination of the stereocenter, typically via the Flack parameter. This is a critical validation step.
Key H-Bonds (Donor-Acceptor, Å) N-H···Cl⁻ (3.05)O-H···Cl⁻ (3.12)N-H···O(tartrate) (2.85)O-H···O(tartrate) (2.75)O(tartrate)-H···O(morpholine) (2.68)Describes the primary intermolecular interactions holding the crystal together. The tartrate salt is expected to have a more extensive and complex hydrogen bond network, potentially leading to higher stability.[11]

Interpreting the Comparison:

  • Packing Efficiency: A comparison of the calculated densities can indicate which salt packs more efficiently in the solid state.

  • Stability: The complexity and strength of the hydrogen bonding network can provide insights into the relative thermodynamic stability of the crystal lattices. The tartrate salt, with its multiple hydrogen bond donors and acceptors, is likely to form a more robust network than the simple hydrochloride salt.[11]

  • Absolute Configuration: The SCXRD experiment provides the most reliable method for confirming the absolute configuration of the chiral center, which is a critical piece of data for any pharmaceutical compound.

Conclusion

While public crystallographic data for salts of this compound is currently unavailable, this guide provides the comprehensive framework necessary for its generation and analysis. By systematically applying the principles of salt screening, employing rigorous crystallization techniques, and leveraging the power of both powder and single-crystal X-ray diffraction, researchers can fully characterize these important compounds. A comparative analysis of a simple achiral salt (hydrochloride) and a more complex chiral salt (tartrate) will yield a deep understanding of the solid-state behavior, stability, and absolute stereochemistry of this valuable morpholine derivative, paving the way for its informed application in drug development.

References

  • [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride - PubChem.]([Link])

Sources

Comparative Guide: Determination of Enantiomeric Purity for (S)-(4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the stereochemical integrity of saturated heterocyclic building blocks. (S)-(4-Methylmorpholin-3-yl)methanol is a highly versatile chiral scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Wee1 kinase inhibitors and P2X purinergic receptor antagonists. Because the spatial orientation of the C3-hydroxymethyl group dictates target-receptor binding affinity, determining its enantiomeric purity—expressed as enantiomeric excess (% ee)—is a non-negotiable quality control metric.

This comparison guide critically evaluates the three primary analytical modalities for determining the enantiomeric purity of this compound: Chiral HPLC , 1H-NMR with Chiral Derivatizing Agents , and Chiral GC . Rather than merely listing parameters, this guide dissects the mechanistic causality behind each protocol to ensure your analytical workflows function as highly reliable, self-validating systems.

Workflow Visualization

G cluster_methods Analytical Modalities Sample This compound HPLC Chiral HPLC (Amylose/Cellulose CSP) Sample->HPLC Direct Injection NMR 1H-NMR (Mosher's Ester) Sample->NMR MTPA-Cl Derivatization GC Chiral GC (Cyclodextrin CSP) Sample->GC TFAA Derivatization Data Data Integration & Peak Analysis HPLC->Data NMR->Data GC->Data EE Enantiomeric Excess (% ee) Validation Data->EE

Analytical workflows for determining the enantiomeric purity of morpholine derivatives.

Method 1: Chiral HPLC (The Gold Standard for Batch Release)

Mechanistic Causality: Direct separation via High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard for morpholine derivatives[1]. The separation relies on transient diastereomeric interactions (hydrogen bonding, dipole-dipole, and steric fit) between the enantiomers and the chiral grooves of the amylose/cellulose backbone.

Crucially, this compound presents two distinct analytical challenges:

  • Lack of a strong chromophore: The molecule lacks conjugated pi-systems, rendering standard UV detection at 254 nm practically useless. Detection must rely on low-wavelength UV (210 nm) or, preferably, an Evaporative Light Scattering Detector (ELSD).

  • Basic Nitrogen: The tertiary amine in the morpholine ring interacts strongly with residual acidic silanols on the silica support, causing severe peak tailing. The addition of a basic modifier (Diethylamine, DEA) competitively masks these silanols, ensuring sharp, symmetrical peaks[2].

Self-Validating Protocol:

  • System Suitability Test (SST): Inject a racemic mixture of (4-Methylmorpholin-3-yl)methanol. The system is only validated if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    .
  • Sample Preparation: Dissolve 1.0 mg of the (S)-enantiomer batch in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[2].

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: ELSD (Evaporator temp: 40°C, Nebulizer temp: 40°C, Gas flow: 1.6 SLM) or UV at 210 nm.

  • Data Integration: Calculate % ee using the formula:

    
    [3].
    
Method 2: 1H-NMR via Mosher's Ester Derivatization (The Stereochemical Validator)

Mechanistic Causality: While HPLC accurately quantifies the ratio of enantiomers, it cannot independently assign absolute stereochemistry without a known reference standard. Nuclear Magnetic Resonance (NMR) utilizing (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) solves this. The derivatization converts the (R)- and (S)-enantiomers into diastereomeric Mosher's esters. The phenyl ring of the MTPA group creates an anisotropic shielding cone. Depending on the absolute configuration of the morpholine C3 center, specific protons (like the hydroxymethyl

) will fall into this shielding cone, resulting in predictable and distinct chemical shift differences (

) in the 1H-NMR spectrum.

Self-Validating Protocol:

  • Derivatization: In an inert environment, dissolve 5.0 mg of this compound in 0.5 mL of anhydrous

    
     in an NMR tube.
    
  • Reagent Addition: Add 2.0 equivalents of anhydrous pyridine (as an acid scavenger) and 1.5 equivalents of (R)-(-)-MTPA-Cl.

  • Reaction Verification: Cap and shake. The system self-validates the completion of the reaction by the complete disappearance of the broad hydroxyl (-OH) proton signal (~2.5-3.0 ppm) and the downfield shift of the adjacent

    
     protons (from ~3.5 ppm to ~4.3 ppm) due to esterification.
    
  • Acquisition & Integration: Acquire a 400 MHz (or higher) 1H-NMR spectrum. Integrate the distinct diastereomeric signals of the

    
     protons. The ratio of these integrals yields the diastereomeric excess (de), which directly equates to the enantiomeric excess (ee) of the starting material.
    
Method 3: Chiral Gas Chromatography (High-Resolution Profiling)

Mechanistic Causality: Gas Chromatography (GC) offers significantly higher theoretical plate counts than HPLC, making it ideal for detecting trace enantiomeric impurities. However, the free hydroxyl group and basic amine of the morpholine ring cause excessive hydrogen bonding, leading to high boiling points and thermal degradation on the column. Derivatization with Trifluoroacetic anhydride (TFAA) replaces the polar -OH proton with a bulky, electron-withdrawing trifluoroacetyl group. This drastically lowers the boiling point and increases volatility, allowing for pristine elution on a cyclodextrin-based chiral stationary phase.

Self-Validating Protocol:

  • Derivatization: React 2.0 mg of the sample with 100 µL TFAA in 1.0 mL anhydrous dichloromethane for 20 minutes at 40°C.

  • Solvent Exchange: Evaporate to dryness under a gentle stream of

    
     (this step physically validates the removal of excess TFAA and the byproduct trifluoroacetic acid) and reconstitute in 1.0 mL of GC-grade hexane.
    
  • Chromatographic Conditions:

    • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 80°C (hold 2 min), ramp at 2°C/min to 140°C.

    • Detection: Flame Ionization Detector (FID) at 250°C.

  • Validation: Inject a derivatized racemic blank to confirm baseline resolution before analyzing the (S)-batch.

Quantitative Data Comparison
Analytical ModalitySeparation MechanismResolution (

)
Analysis TimeDerivatization RequiredPrimary Use Case
Chiral HPLC Amylose/Cellulose CSP> 2.015 - 30 minNoRoutine batch release & QA/QC
1H-NMR (Mosher's) Diastereomeric shift (

)
N/A (Spectral)~10 min (scan)Yes (MTPA-Cl)Absolute configuration proof
Chiral GC Cyclodextrin CSP> 1.530 - 45 minYes (TFAA)Trace enantiomeric profiling
Conclusion & Recommendations

For routine batch release and high-throughput QA/QC of this compound, Chiral HPLC with ELSD/low-UV detection remains the undisputed gold standard due to its non-destructive nature and minimal sample preparation requirements[4]. However, during early-stage drug development or when establishing primary reference standards, 1H-NMR with Mosher's ester derivatization is mandatory to unequivocally prove the absolute (S)-configuration. Chiral GC serves as a highly specialized orthogonal method when trace-level enantiomeric impurity profiling is required to meet stringent regulatory thresholds.

References
  • Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • A validated chiral rp-hplc method for the enantiomeric separation of duloxetine hydrochloride using chiral-AGP as the stationary phase.
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation.
  • US20130109689A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone.

Sources

Safety Operating Guide

(S)-(4-Methylmorpholin-3-yl)methanol: Proper Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications, safety protocols, and disposal procedures for (S)-(4-Methylmorpholin-3-yl)methanol . This document is structured for researchers and safety officers requiring immediate, actionable data for laboratory and process-scale handling.

Executive Summary & Immediate Action
  • Chemical Class: Chiral Morpholine Derivative / Organic Base.

  • Primary Hazard: CORROSIVE (Category 1B) . Causes severe skin burns and eye damage.

  • Disposal Classification: Hazardous Waste (RCRA D002 - Corrosive).

  • Critical Segregation: Must be stored and disposed of separately from Oxidizers and Strong Acids .

  • Physical State: Colorless to yellow liquid (Enantiomers share physical properties; data based on (R)-isomer).

Chemical Identification & Technical Specifications

Accurate identification is the first step in compliant disposal.

ParameterTechnical Detail
Chemical Name This compound
Common Synonyms (S)-4-Methyl-3-(hydroxymethyl)morpholine; [(3S)-4-methylmorpholin-3-yl]methanol
CAS Number 1159598-86-3 (Racemic/General); 1620510-51-1 ((R)-isomer proxy); 2723654-64-4 (HCl Salt)
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Physical State Liquid (Free Base) / Solid (HCl Salt)
Solubility Miscible in water, alcohols, and DCM.[1][2][3][4][5][6]
Acidity (pKa) ~7.5 - 8.0 (Estimated based on 4-methylmorpholine)

Expert Insight: While the CAS 1159598-86-3 is often used for the generic structure, specific enantiomers like the (S)-form are chemically identical in physical properties (BP, Flash Point) to the (R)-isomer. Treat the liquid free base as a Flammable Corrosive until flash point data is experimentally verified in your specific solvent system.

Hazard Assessment & Waste Classification
GHS Classification [4][6][7]
  • Skin Corrosion/Irritation: Category 1B (H314)

  • Serious Eye Damage: Category 1 (H318)[4]

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[4]

Regulatory Waste Codes (US/EU)
Regulatory BodyCodeClassificationRationale
US EPA (RCRA) D002 CorrosivepH > 12.5 or corrodes steel (if aqueous).
US EPA (RCRA) D001 IgnitableConditional: Only if flash point < 60°C (140°F).
EU (EWC) 07 01 04* HazardousOther organic solvents, washing liquids, and mother liquors.
Waste Segregation Protocol

Proper segregation prevents dangerous exothermic reactions in the waste stream.

Segregation_Protocol Start Waste Generation: This compound CheckState Is it Solid or Liquid? Start->CheckState Liquid Liquid Waste CheckState->Liquid Liquid Solid Solid Waste (Wipes, Gloves) CheckState->Solid Solid CheckpH Check pH / Co-solvents Liquid->CheckpH SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin AcidStream ACID WASTE (Do NOT Mix) CheckpH->AcidStream Strong Acids present OxidizerStream OXIDIZER WASTE (Do NOT Mix) CheckpH->OxidizerStream Peroxides/Nitrates present BaseStream BASIC ORGANIC WASTE (Halogenated or Non-Halogenated) CheckpH->BaseStream Compatible Solvents (Alcohols, DCM, Water)

Figure 1: Segregation Decision Tree. Note the critical prohibition of mixing with acids or oxidizers.[8][9]

Disposal Procedures (Step-by-Step)
A. Liquid Waste (Mother Liquors & Solutions)
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid aluminum or zinc-coated containers as morpholines can be corrosive to soft metals.

  • Labeling: Mark container clearly with:

    • "HAZARDOUS WASTE"[10]

    • Chemical Name: "this compound"[11]

    • Hazards: "Corrosive", "Toxic".[3]

  • Consolidation:

    • Pour into the Basic Organic Waste stream.

    • Incompatibility Check: Ensure the waste container does not contain acidic waste (e.g., HCl, H₂SO₄) or strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). Mixing will generate heat and toxic fumes (Nitrogen Oxides).

  • Final Disposal: Transfer to a licensed chemical waste incinerator. High-temperature incineration is the required method to destroy the morpholine ring structure effectively.

B. Solid Waste (Contaminated PPE & Consumables) [12]
  • Collection: Place contaminated gloves, paper towels, and weighing boats into a yellow hazardous waste bag (or equivalent site-specific color code).

  • Sharps: If needles/syringes were used, dispose of them in a rigid, puncture-proof biohazard/chemical sharps container.

  • Decontamination: If a solid spill residue is collected, double-bag the waste before placing it in the drum to prevent fume leakage.

C. Spill Management Protocol

Immediate Action: Evacuate the immediate area if the spill is large (>100 mL) or if vapors are strong.

  • PPE Required:

    • Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).

    • Chemical splash goggles.

    • Lab coat (Buttoned).

    • If aerosolized:[13] NIOSH-approved respirator with Organic Vapor (OV) cartridges.

  • Containment:

    • Surround the spill with inert absorbent pillows or vermiculite .

    • DO NOT use sawdust or paper towels as the primary absorbent (reaction with concentrated bases can be exothermic/flammable).

  • Neutralization (Optional but Recommended for Safety):

    • If trained, apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill slowly to lower pH to neutral range (pH 6-8).

    • Warning: This will generate heat.

  • Cleanup:

    • Scoop absorbed material into a hazardous waste pail.

    • Wipe the surface with water and detergent.

    • Test surface pH to ensure no corrosive residue remains.

Storage & Handling Before Disposal
  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible; morpholines can absorb moisture and CO₂ from the air (hygroscopic).

  • Temperature: Store at 2-8°C (Refrigerated) to minimize volatilization and degradation.

  • Shelf Life: Check for yellowing (oxidation). Darkened material should be disposed of as waste rather than repurified if critical purity is required.

References
  • PubChem. (2025).[3][4] Compound Summary: (4-Methylmorpholin-3-yl)methanol.[1][11][14] National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: 4-methylmorpholine. European Chemicals Agency. [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[15] United States Environmental Protection Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.